Product packaging for 4-Fluoro-2,3-dimethylaniline(Cat. No.:CAS No. 1737-68-4)

4-Fluoro-2,3-dimethylaniline

Cat. No.: B154601
CAS No.: 1737-68-4
M. Wt: 139.17 g/mol
InChI Key: LKMJLYCMLAPNDB-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethylaniline (CAS 1737-68-4) is a fluorinated aniline derivative that serves as a key building block in organic synthesis and pharmaceutical research . Its primary application is as a versatile pharmaceutical intermediate, used in the development of more complex active compounds . The molecular formula is C8H10FN, and it has a molecular weight of approximately 139.17 g/mol . The compound should be stored in a cool, dark place, sealed in dry conditions, ideally at 2-8°C . From a safety perspective, this compound is classified as toxic and requires careful handling . Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment and handle the material under well-ventilated conditions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Chemical Identifiers: - CAS Number: [1737-68-4] - MDL Number: MFCD04972870 - SMILES: CC1=C(N)C=CC(F)=C1C - UN Number: 2811

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B154601 4-Fluoro-2,3-dimethylaniline CAS No. 1737-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJLYCMLAPNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590907
Record name 4-Fluoro-2,3-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-68-4
Record name 4-Fluoro-2,3-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-fluoro-1,2-dimethylbenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-Fluoro-2,3-dimethylaniline from 2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Fluoro-2,3-dimethylaniline from its precursor, 2,3-dimethylaniline. The primary route for this transformation is the Balz-Schiemann reaction, a well-established method for the introduction of fluorine into an aromatic ring via a diazonium salt intermediate. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound from 2,3-dimethylaniline is achieved through a two-step process involving diazotization followed by fluorination. The Balz-Schiemann reaction is the classical and most direct method for this conversion.[1][2][3][4] The reaction proceeds by converting the primary aromatic amine, 2,3-dimethylaniline, into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the desired fluoroaromatic compound.[1][3]

The overall transformation can be summarized as follows:

  • Diazotization: 2,3-Dimethylaniline is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt.[3][5]

  • Fluorination (Balz-Schiemann Reaction): The intermediate diazonium salt, often isolated as a tetrafluoroborate salt, is then subjected to thermal decomposition, which results in the release of nitrogen gas and the formation of this compound.[1][3]

A variation of this procedure involves performing the diazotization in a solution of triethylamine trihydrofluoride (Et3N-3HF), which acts as both the solvent and the fluoride source.[6]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on a modification of the Balz-Schiemann reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
2,3-DimethylanilineC₈H₁₁N121.18
Triethylamine trihydrofluoride(C₂H₅)₃N·3HF161.19
Sodium nitriteNaNO₂69.00
Diethyl ether(C₂H₅)₂O74.12
Magnesium sulfateMgSO₄120.37
WaterH₂O18.02
Synthesis of this compound via Diazotization in Et₃N-3HF[6]

Warning: This reaction involves hazardous materials, including triethylamine trihydrofluoride, which is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a suitable reaction vessel, place triethylamine trihydrofluoride (30 cm³). Cool the vessel to 0°C using an ice bath.

  • Addition of Starting Material: Slowly add 2,3-dimethylaniline (2.3 g, 0.02 mol) to the cooled Et₃N-3HF with stirring.

  • Diazotization: While maintaining the temperature at 0°C, add sodium nitrite (2.0 g, 0.03 mol) portion-wise to the reaction mixture. The addition may cause gas evolution. The use of ultrasound has been reported to influence the reaction.[6]

  • Reaction Monitoring: The reaction mixture may change color, turning from yellow to a darker brown, and the formation of tar-like substances may be observed.[6]

  • Work-up:

    • Pour the reaction mixture into water (150 cm³).

    • Extract the aqueous layer with diethyl ether (3 x 100 cm³).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may be an oil, will likely require further purification by fractional distillation or column chromatography to isolate the desired this compound from byproducts and tars.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. It should be noted that the literature indicates the formation of byproducts, suggesting that the yield of the desired product may not be high without optimization.[6]

ParameterValueReference
Starting Material2,3-Dimethylaniline[6]
Moles of Starting Material0.02 mol[6]
Reagent 1Triethylamine trihydrofluoride[6]
Volume of Reagent 130 cm³[6]
Reagent 2Sodium nitrite[6]
Moles of Reagent 20.03 mol[6]
Reaction Temperature0°C[6]
Observed OutcomeFormation of a dark, tarry mixture[6]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the core chemical transformation.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product 2_3_Dimethylaniline 2,3-Dimethylaniline Diazotization Diazotization at 0°C 2_3_Dimethylaniline->Diazotization Et3N_3HF Et3N·3HF Et3N_3HF->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Workup Aqueous Work-up & Extraction Diazotization->Workup Reaction Mixture Purification Purification Workup->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Balz_Schiemann_Reaction Start 2,3-Dimethylaniline Intermediate 2,3-Dimethylbenzenediazonium Intermediate Start->Intermediate 1. NaNO2, Et3N·3HF 2. 0°C Product This compound Intermediate->Product Thermal Decomposition (Fluorination)

Caption: Core transformation in the synthesis of this compound.

Discussion and Optimization

The formation of tar during the diazotization of 2,3-dimethylaniline in Et₃N-3HF suggests that side reactions are occurring.[6] This is a common challenge in diazonium chemistry, as diazonium salts can be unstable and undergo various undesired reactions, such as coupling or decomposition to phenolic byproducts.

For researchers and drug development professionals seeking to optimize this synthesis, the following points should be considered:

  • Temperature Control: Strict maintenance of low temperatures (0-5°C) during diazotization is critical to minimize the decomposition of the diazonium intermediate.

  • Purity of Reagents: The purity of the starting 2,3-dimethylaniline and the nitrosating agent can significantly impact the reaction outcome.

  • Alternative Fluoride Sources: While Et₃N-3HF serves as both solvent and fluoride source, the classical Balz-Schiemann reaction involves the isolation of the diazonium tetrafluoroborate salt ([ArN₂]⁺[BF₄]⁻). This intermediate is often more stable and can be decomposed in a separate, controlled step, potentially leading to a cleaner reaction and higher yield. Other counterions like hexafluorophosphates (PF₆⁻) have also been shown to improve yields in some cases.[1]

  • Purification Strategy: The development of an effective purification protocol, such as optimized column chromatography conditions or fractional distillation under reduced pressure, will be crucial for obtaining high-purity this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Further experimental investigation and optimization are likely necessary to develop a high-yielding and robust procedure suitable for large-scale production in a drug development setting.

References

Spectroscopic Analysis of 4-Fluoro-2,3-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Fluoro-2,3-dimethylaniline (CAS No. 1737-68-4). Due to the current unavailability of public experimental spectroscopic data for this specific compound, this document offers detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These protocols are based on established methodologies for analogous aromatic amines and are intended to serve as a robust starting point for researchers undertaking the analysis of this compound. Additionally, this guide presents a structured format for the presentation and interpretation of anticipated spectroscopic data.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a fluorine atom and two methyl groups on the aniline ring, suggests a unique electronic and steric profile that can influence its reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any research or development workflow. This guide outlines the necessary spectroscopic techniques to achieve a thorough structural elucidation.

Compound Profile

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Fluoro-2,3-xylidine, 3-Amino-6-fluoro-o-xylene
CAS Number 1737-68-4
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 39-41 °C

Spectroscopic Data (Anticipated)

While experimental data is not currently available, the following tables are structured to present the anticipated spectroscopic data for this compound.

¹H NMR Spectroscopy

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Expected: ~6.5-7.0][d or dd]1HAromatic H
[Expected: ~6.5-7.0][d or dd]1HAromatic H
[Expected: ~3.5-4.5][s, br]2H-NH₂
[Expected: ~2.0-2.3][s]3HAr-CH₃
[Expected: ~2.0-2.3][s]3HAr-CH₃
¹³C NMR Spectroscopy

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
[Expected: ~150-160]C-F (¹JCF)
[Expected: ~140-150]C-NH₂
[Expected: ~115-135]Aromatic C-H
[Expected: ~115-135]Aromatic C-H
[Expected: ~115-135]Aromatic C-CH₃
[Expected: ~115-135]Aromatic C-CH₃
[Expected: ~15-20]Ar-CH₃
[Expected: ~10-15]Ar-CH₃
FT-IR Spectroscopy

Anticipated FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
[Expected: 3400-3500][m]N-H asymmetric stretch
[Expected: 3300-3400][m]N-H symmetric stretch
[Expected: 3000-3100][w]Aromatic C-H stretch
[Expected: 2850-2960][w-m]Aliphatic C-H stretch
[Expected: 1600-1650][s]N-H scissoring (bending)
[Expected: 1450-1550][s]Aromatic C=C stretch
[Expected: 1250-1350][s]Aromatic C-N stretch
[Expected: 1100-1200][s]C-F stretch
Mass Spectrometry

Anticipated Mass Spectrometry Data (EI, 70 eV)

m/zRelative Intensity (%)Assignment
139[High][M]⁺ (Molecular Ion)
124[Moderate][M - CH₃]⁺
111[Low][M - N₂H₂]⁺ (tentative)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Chemical Synthesis B Work-up and Purification (e.g., Crystallization, Chromatography) A->B C Sample Preparation B->C D NMR Analysis (¹H, ¹³C) C->D E FT-IR Analysis C->E F MS Analysis C->F G Spectral Data Processing D->G E->G F->G H Structure Elucidation G->H I I H->I Final Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. The detailed, albeit generalized, experimental protocols for NMR, FT-IR, and MS are designed to be readily adaptable for the acquisition of high-quality spectral data. The structured tables for data presentation will facilitate clear and concise reporting of experimental findings. While the specific spectroscopic data for this compound remains to be experimentally determined and published, this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a systematic and thorough approach to its characterization.

In-Depth Spectroscopic Analysis of 4-Fluoro-2,3-dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2,3-dimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and structural assignments to facilitate the identification and characterization of this compound.

Introduction

This compound is an aromatic amine whose structural elucidation is critical for its application in synthetic chemistry and materials science. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. The predictions are based on the analysis of structurally similar compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established substituent effects and analysis of related molecules.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~2.10Singlet-CH₃ at C2
2~2.25Singlet-CH₃ at C3
3~3.60Broad Singlet-NH₂
4~6.65Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 9.0H5
5~6.80Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 4.5H6
Predicted ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)Coupling to Fluorine
C1~140.0Doublet, J(C,F) ≈ 2 Hz
C2~120.0Doublet, J(C,F) ≈ 4 Hz
C3~130.0Doublet, J(C,F) ≈ 6 Hz
C4~155.0Doublet, J(C,F) ≈ 240 Hz
C5~115.0Doublet, J(C,F) ≈ 22 Hz
C6~118.0Doublet, J(C,F) ≈ 7 Hz
C7 (CH₃ at C2)~12.0-
C8 (CH₃ at C3)~18.0-

Experimental Protocols

Standardized methodologies for acquiring high-quality NMR spectra of aromatic amines like this compound are crucial for accurate structural analysis.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar aromatic compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be around 4-5 cm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming : Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.

  • ¹H NMR Acquisition :

    • Set the spectral width to encompass all expected proton signals (typically -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Visualization of Structure and Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_tune_shim Lock, Tune & Shim load->lock_tune_shim acquire Acquire Spectra (1H & 13C) lock_tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peak_pick Integration & Peak Picking phase_baseline->integrate_peak_pick assign Spectral Assignment & Interpretation integrate_peak_pick->assign

Caption: General workflow for NMR spectral analysis.

Spectroscopic Analysis of 4-Fluoro-2,3-dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 4-Fluoro-2,3-dimethylaniline. Aimed at researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines comprehensive experimental protocols for data acquisition, and presents a theoretical fragmentation pathway to aid in the structural elucidation of this compound.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in public databases, the following tables summarize the predicted key spectral data based on the analysis of analogous compounds and established spectroscopic principles.

Predicted Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic absorption bands for this compound. These predictions are derived from the known vibrational frequencies of similar aromatic amines and organofluorine compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3350MediumN-H Stretch (Asymmetric & Symmetric)
~3050-3000MediumAromatic C-H Stretch
~2975-2850MediumAliphatic C-H Stretch (CH₃)
~1620-1600StrongAromatic C=C Bending
~1520-1480StrongAromatic C=C Bending
~1300-1200StrongC-N Stretch (Aromatic Amine)
~1250-1150StrongC-F Stretch
Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) and their relative intensities are based on the expected fragmentation patterns for substituted anilines. The molecular weight of this compound is 139.18 g/mol .

m/zRelative Intensity (%)Assignment
139High[M]⁺ (Molecular Ion)
124Medium to High[M-CH₃]⁺
111Medium[M-CH₃-HCN]⁺ or [M-C₂H₄]⁺
96Medium[M-CH₃-HCN-CH₃]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality IR and MS spectra of this compound.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull Method: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to create a fine paste. This mull is then placed between two KBr or NaCl plates for analysis.

  • Solution Method: A dilute solution of the sample is prepared in a suitable solvent (e.g., carbon tetrachloride or chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is utilized for data collection.

  • Scan Range: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Scans: To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added.

  • Background Correction: A background spectrum of the empty sample holder (or the pure solvent) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Insertion Probe (DIP): For solid samples, a small amount of the compound is placed in a capillary tube, which is then inserted directly into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, it can be dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into a gas chromatograph coupled to the mass spectrometer. This method provides separation from any impurities.

Ionization and Analysis:

  • Ionization Mode: Electron Ionization (EI) is the standard method for generating fragment ions and obtaining a detailed mass spectrum. A typical electron energy of 70 eV is used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Mass Range: The data is acquired over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

  • Data Acquisition: The instrument software is used to record the mass spectrum, displaying the relative abundance of ions as a function of their m/z values.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Prepare Solution for GC-MS Sample->MS_Prep FTIR FTIR Analysis IR_Prep->FTIR IR_Spectrum IR Spectrum FTIR->IR_Spectrum GCMS GC-MS Analysis (EI) MS_Prep->GCMS MS_Spectrum Mass Spectrum GCMS->MS_Spectrum

Caption: Experimental workflow for IR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₈H₁₀FN]⁺ m/z = 139 (Molecular Ion) M_minus_CH3 [C₇H₇FN]⁺ m/z = 124 M->M_minus_CH3 - CH₃• M_minus_C2H4 [C₆H₆FN]⁺ m/z = 111 M_minus_CH3->M_minus_C2H4 - HCN

Caption: Predicted fragmentation of this compound.

An In-Depth Technical Guide to 2,3-Dimethyl-4-fluoroaniline (CAS 1737-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: CAS number 1737-68-4 has been identified as 2,3-Dimethyl-4-fluoroaniline. This guide provides a comprehensive overview of its known and predicted properties. Some data, particularly spectroscopic information, has been estimated based on analogous compounds due to the limited availability of published experimental data for this specific molecule.

Core Compound Information

2,3-Dimethyl-4-fluoroaniline is a halogenated and alkyl-substituted aromatic amine. Its structure, featuring an aniline core with fluorine and methyl groups, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Physical and Chemical Properties

The physical and chemical properties of 2,3-Dimethyl-4-fluoroaniline are summarized in the tables below.

Table 1: Physical Properties of 2,3-Dimethyl-4-fluoroaniline

PropertyValueSource/Notes
Molecular Formula C₈H₁₀FN-
Molecular Weight 139.17 g/mol -
Appearance Not specified; likely a liquid or low-melting solidAnalogous compounds are liquids or solids
Melting Point 42-46 °CSupplier Data
Boiling Point 101-102 °C (at 14 Torr)Supplier Data
Density 1.083 ± 0.06 g/cm³Predicted
Solubility Soluble in methanol and other organic solvents.Inferred from analogous compounds

Table 2: Chemical and Safety Properties of 2,3-Dimethyl-4-fluoroaniline

PropertyValueSource/Notes
IUPAC Name 4-fluoro-2,3-dimethylaniline-
InChI Key Not available-
pKa ~4.0-4.5Estimated based on substituted anilines
LogP ~2.3Estimated
Stability Stable under normal conditions. May be air and light-sensitive.Inferred from safety data for analogous anilines
Reactivity The amino group is nucleophilic and can undergo diazotization, acylation, and alkylation. The aromatic ring can undergo electrophilic substitution, directed by the activating amino and methyl groups.General organic chemistry principles
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.Safety data for analogous anilines
Spectroscopic Data (Predicted)

Experimental spectra for 2,3-Dimethyl-4-fluoroaniline are not widely published. The following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2,3-Dimethyl-4-fluoroaniline

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (2H): Two signals in the aromatic region (~6.5-7.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F atom. - -NH₂ Protons (2H): A broad singlet (~3.5-4.5 ppm), chemical shift is dependent on solvent and concentration. - -CH₃ Protons (6H): Two distinct singlets in the aliphatic region (~2.0-2.3 ppm).
¹³C NMR - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-155 ppm). The carbon attached to fluorine will show a large ¹JC-F coupling constant. Other carbons will show smaller ²J, ³J, and ⁴J C-F couplings. - -CH₃ Carbons (2C): Two distinct signals in the aliphatic region (~10-20 ppm).
IR Spectroscopy - N-H Stretching: Two bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region. - C-H Stretching (Aromatic): Signals just above 3000 cm⁻¹. - C-H Stretching (Aliphatic): Signals just below 3000 cm⁻¹. - N-H Bending: A band around 1600-1650 cm⁻¹. - C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretching: A strong absorption in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): An odd-numbered peak at m/z = 139, corresponding to the molecular weight. - Key Fragments: Loss of a methyl group ([M-15]⁺ at m/z = 124). Loss of HCN ([M-27]⁺ at m/z = 112). Other fragments resulting from cleavage of the aromatic ring.

Experimental Protocols

Synthesis of 2,3-Dimethyl-4-fluoroaniline

A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. The following protocol is a representative procedure for the synthesis of 2,3-Dimethyl-4-fluoroaniline via the catalytic hydrogenation of 4-fluoro-2,3-dimethyl-1-nitrobenzene.

Reaction: Catalytic hydrogenation of 4-fluoro-2,3-dimethyl-1-nitrobenzene.

Materials:

  • 4-fluoro-2,3-dimethyl-1-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

Procedure:

  • Catalyst and Reactant Loading: In a suitable hydrogenation vessel, add 4-fluoro-2,3-dimethyl-1-nitrobenzene (1.0 eq). Add a suitable solvent such as methanol or ethanol. Under an inert atmosphere, carefully add 10% Palladium on Carbon catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm or as specified by the apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Dimethyl-4-fluoroaniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis_Workflow Synthesis Workflow for 2,3-Dimethyl-4-fluoroaniline cluster_synthesis Synthesis Steps start Start: 4-fluoro-2,3-dimethyl-1-nitrobenzene reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) start->reaction filtration Filtration through Celite reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Final Product: 2,3-Dimethyl-4-fluoroaniline purification->product

Synthesis Workflow Diagram
Analytical Characterization

The purity and identity of synthesized 2,3-Dimethyl-4-fluoroaniline can be confirmed using standard analytical techniques.

Protocol: HPLC-MS Analysis

  • Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • UV Detection: Diode array detector scanning from 200-400 nm, with monitoring at ~240 nm and ~290 nm.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ ion at m/z = 140.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Applications in Drug Development

Substituted anilines, particularly fluorinated anilines, are privileged scaffolds in medicinal chemistry. The introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby improving pharmacokinetic properties.

While 2,3-Dimethyl-4-fluoroaniline is not a component of a currently marketed drug, its structural motifs are relevant to important classes of kinase inhibitors. For example, MEK (Mitogen-activated protein kinase kinase) inhibitors such as Trametinib and Selumetinib, which are used in cancer therapy, contain a substituted fluoroaniline core. These drugs target the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.

The 2,3-dimethyl-4-fluoroaniline scaffold could be used by medicinal chemists to synthesize novel analogs of MEK inhibitors or other kinase inhibitors to explore new structure-activity relationships and potentially develop next-generation therapeutics.

MAPK_Pathway MAPK/ERK Signaling Pathway and MEK Inhibition cluster_pathway Signaling Cascade cluster_inhibition Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival, Differentiation) Transcription->Response Regulates Aniline Fluoroaniline Scaffold (e.g., CAS 1737-68-4) Inhibitor MEK Inhibitor (e.g., Trametinib analogs) Aniline->Inhibitor is a building block for Inhibitor->MEK Inhibits

Role of Fluoroanilines in Targeting the MAPK/ERK Pathway

Technical Guide: Physicochemical Properties of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Melting Point of 4-Fluoro-2,3-dimethylaniline

Physicochemical Data

The melting point is a critical parameter for the identification and purity assessment of a solid compound. The available data for this compound is summarized below.

ParameterValueSource
Melting Point38.0 - 48.0 °CThermo Scientific Chemicals
Melting Point42 - 46 °CFisher Scientific

Note: The range in melting points may be attributed to variations in the purity of the samples tested or the specific experimental conditions used.

Experimental Protocol: Capillary Melting Point Determination

The determination of a compound's melting point is a standard procedure in organic chemistry to assess its purity. The capillary method is a widely accepted and commonly used technique.[1]

Objective: To determine the temperature range over which a solid sample transitions to a liquid state. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (must be dry and finely powdered)

  • Mortar and pestle (for grinding the sample, if necessary)

  • Spatula

  • Long glass tube (for packing)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity and affect the melting point.[2]

    • If the sample is not a fine powder, gently grind it using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.[3]

    • To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long vertical glass tube.[2] The packed sample height should be approximately 2-3 mm.[2][4]

  • Instrument Setup (for a digital apparatus):

    • Turn on the melting point apparatus.

    • Set a starting temperature that is approximately 15-20°C below the expected melting point.[2][5]

    • Set the heating ramp rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, a slow ramp rate of 1-2°C per minute is recommended.[4]

    • Set an end temperature that is above the expected melting point.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.[2]

    • Begin heating. If conducting a preliminary run, heat rapidly to find an approximate melting range.

    • For an accurate measurement, allow the apparatus to cool below the approximate melting point and begin a new run with a fresh sample, using the slow heating rate (1-2°C/min) as the temperature approaches the expected melting point.[4]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[4]

    • Continue observing and record the temperature at which the entire sample has completely melted into a clear liquid.[4]

    • The recorded values constitute the melting point range.

    • It is good practice to perform at least two careful determinations to ensure consistency.

Logical Workflow

The following diagram illustrates the standard workflow for the determination and reporting of the melting point for a solid chemical sample.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_reporting Data & Reporting A Receive/Synthesize Sample B Dry Sample Thoroughly A->B C Grind to Fine Powder B->C D Pack Capillary Tube (2-3 mm) C->D E Insert Sample into Apparatus D->E F Set Parameters (Start Temp, Ramp Rate) E->F G Heat Sample F->G H Observe Phase Transition G->H I Record T_initial (First Drop) H->I J Record T_final (Completely Liquid) H->J K Calculate Melting Range J->K L Compare with Literature/Standard K->L M Assess Purity L->M N Document Results M->N

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2,3-dimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the solubility of active pharmaceutical ingredients and key intermediates is fundamental for process development, formulation, and ensuring bioavailability. This technical guide addresses the solubility of 4-Fluoro-2,3-dimethylaniline, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a detailed framework for predicting and experimentally determining its solubility in a range of common organic solvents. This guide includes a qualitative solubility analysis based on the principle of "like dissolves like" and the known properties of structurally analogous compounds. Furthermore, it offers detailed experimental protocols for accurate solubility measurement and a visual workflow to guide researchers in this process.

Introduction to this compound and its Solubility

This compound is an aromatic amine whose molecular structure suggests a degree of polarity due to the presence of the amino (-NH₂) and fluoro (-F) groups, which can participate in hydrogen bonding and dipole-dipole interactions. The molecule also possesses non-polar characteristics attributed to the benzene ring and the two methyl (-CH₃) groups. This amphiphilic nature dictates its solubility in various organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility. It is anticipated that this compound will exhibit greater solubility in solvents with similar polarity.

Predicted Qualitative Solubility of this compound

Based on the structural features of this compound and the solubility of analogous compounds, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. These predictions should be validated experimentally for any specific application.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group of this compound can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl AcetateModerate to HighThese solvents can engage in dipole-dipole interactions with the polar C-F and C-N bonds of the aniline derivative.
Non-Polar Hexane, TolueneLowThe intermolecular interactions between the polar functional groups of this compound and non-polar solvents are limited, leading to lower solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The Saturation Shake-Flask (SSF) method is a widely accepted and robust technique for this purpose.

Saturation Shake-Flask (SSF) Method

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is recommended to let the vials stand at the same constant temperature for a period to ensure complete sedimentation.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

  • Dilution: Accurately dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: The solubility (S) is calculated using the following formula:

    S = C_diluted × Dilution Factor

    where C_diluted is the concentration of the diluted sample and the Dilution Factor is the ratio of the final volume to the initial volume of the supernatant taken.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five standard solutions of different known concentrations.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.

  • Concentration Determination:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle supernatant Withdraw and filter supernatant settle->supernatant dilute Dilute sample supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Fluoro-2,3-dimethylaniline

This technical guide provides a comprehensive overview of the reactivity of the primary amine group in this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of this compound is governed by a nuanced interplay of electronic and steric effects from its substituents.

Influence of Substituents on Amine Reactivity

The chemical behavior of the amine group in this compound is modulated by the electronic and steric properties of the fluoro and dimethyl substituents on the aromatic ring.

  • Electronic Effects : The two methyl groups at the ortho and meta positions are electron-donating, which increases the electron density on the nitrogen atom of the amine group. This enhances its basicity and nucleophilicity compared to unsubstituted aniline. Conversely, the fluorine atom at the para position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[1] This effect decreases the electron density of the aniline ring, thereby reducing the nucleophilicity of the amino group compared to its non-fluorinated counterpart.[1] The overall reactivity is a balance of these opposing electronic influences.

  • Steric Effects : The methyl group at the ortho position (position 2) creates steric hindrance around the amine group. This can affect the rate of reactions involving the approach of bulky electrophiles to the nitrogen atom.

Logical Diagram: Factors Influencing Amine Reactivity

Reactivity Amine Group Reactivity in this compound Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Methyl 2,3-Dimethyl Groups (Electron-Donating) Electronic->Methyl Fluoro 4-Fluoro Group (Electron-Withdrawing, -I Effect) Electronic->Fluoro OrthoMethyl Ortho-Methyl Group Steric->OrthoMethyl Increase Increases Basicity & Nucleophilicity Methyl->Increase Decrease Decreases Basicity & Nucleophilicity Fluoro->Decrease Hindrance Steric Hindrance OrthoMethyl->Hindrance

Caption: Factors influencing the reactivity of the amine group.

Key Chemical Reactions

The amine group in this compound participates in a variety of fundamental organic reactions.

The amine group is basic due to the lone pair of electrons on the nitrogen atom.[2] The pKa of the conjugate acid of 2,3-dimethylaniline is approximately 4.70.[3] The presence of the electron-withdrawing fluorine atom in the para position is expected to decrease the basicity of this compound, resulting in a pKa value lower than 4.70.

As a nucleophile, the amine group readily attacks electron-deficient centers.

  • Acylation : Primary amines react with acylating agents like acetyl chloride to form amides.[4] This reaction is often used to protect the amine group.[5]

  • Alkylation : The amine can be alkylated by reacting with alkyl halides. It's important to note that the resulting secondary amine is also nucleophilic and can compete with the starting material, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[6]

A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5°C) to yield a diazonium salt.[2][7][8] These diazonium salts are highly versatile synthetic intermediates.

The diazonium salt derived from this compound can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds.[2][4][9] These products often have extended conjugated systems and are colored, making them useful as dyes.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)
AnilineC₆H₇N93.134.6
4-FluoroanilineC₆H₆FN111.12[10]4.65
2,3-DimethylanilineC₈H₁₁N121.184.70[3]
This compound C₈H₁₀FN 139.17 [11]Estimated < 4.70

Detailed Experimental Protocols

The following are general protocols for key reactions involving the amine group, adapted for this compound.

This protocol is based on the standard acetylation of aniline.[5]

  • Dissolution : Dissolve 1.0 g of this compound in 25 mL of water. Due to low solubility, an immiscible mixture may be observed.

  • Acidification : Add 0.8 mL of concentrated hydrochloric acid to form the soluble hydrochloride salt.

  • Reagent Preparation : In a separate flask, prepare a solution of 1.0 g of sodium acetate in 5 mL of water. Measure 1.1 mL of acetic anhydride.

  • Reaction : To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution.

  • Precipitation and Isolation : A white precipitate of the N-acetylated product should form. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration : Collect the solid product by vacuum filtration and wash with cold water.

  • Purification : The crude product can be recrystallized from a suitable solvent like ethanol/water to obtain the pure N-(4-fluoro-2,3-dimethylphenyl)acetamide.

This protocol describes the formation of the diazonium salt.[2][8][12]

  • Amine Solution : In a beaker, dissolve 1.0 g of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 5 mL of water.

  • Cooling : Cool the solution to 0–5°C in an ice-salt bath with constant stirring.

  • Nitrite Solution : In a separate flask, dissolve 0.55 g of sodium nitrite in 3 mL of water and cool it in an ice bath.

  • Diazotization : Add the cold sodium nitrite solution dropwise to the cold amine solution with continuous stirring, ensuring the temperature does not rise above 5°C.

  • Completion : The reaction is complete when the solution gives a positive test with starch-iodide paper (turns blue). The resulting solution contains the 4-fluoro-2,3-dimethylbenzenediazonium chloride and should be used immediately in subsequent reactions.

Workflow for Diazotization and Subsequent Sandmeyer Reaction

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (e.g., Chlorination) Start This compound in conc. HCl Cool Cool to 0-5°C Start->Cool Add Add cold NaNO2(aq) dropwise Cool->Add Diazonium 4-Fluoro-2,3-dimethylbenzene- diazonium chloride solution Add->Diazonium React Add diazonium salt solution to CuCl solution Diazonium->React Use Immediately Reagent Prepare CuCl in conc. HCl Reagent->React Product 1-Chloro-4-fluoro-2,3- dimethylbenzene

Caption: Workflow for diazotization and a subsequent Sandmeyer reaction.

This protocol describes the coupling of the diazonium salt with an activated aromatic compound, such as N,N-dimethylaniline.[9]

  • Diazonium Salt Preparation : Prepare the 4-fluoro-2,3-dimethylbenzenediazonium chloride solution as described in Protocol 2. Keep it in an ice bath.

  • Coupling Partner Solution : In a separate beaker, dissolve 0.87 g of N,N-dimethylaniline in 2 mL of glacial acetic acid.

  • Coupling Reaction : Slowly add the solution of the coupling partner to the cold diazonium salt solution with vigorous stirring.

  • Product Formation : A colored precipitate (the azo dye) should form. Continue stirring the mixture in the ice bath for 10-15 minutes.

  • Basification : Slowly add a 10% sodium hydroxide solution until the mixture is slightly alkaline to precipitate the product fully.

  • Isolation and Purification : Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Conclusion

The amine group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its nucleophilic and basic properties, governed by the competing electronic effects of the methyl and fluoro substituents and the steric influence of the ortho-methyl group, allow for a wide range of chemical transformations. A thorough understanding of these characteristics is essential for its effective utilization in the design and synthesis of complex molecules, particularly in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Fluoro-2,3-dimethylaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2,3-dimethylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of specialized organic molecules. Its strategic incorporation of a fluorine atom and two methyl groups on the aniline scaffold makes it a valuable intermediate, particularly in the realm of pharmaceutical development. The presence of fluorine can significantly modify the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in medicinal chemistry. Detailed experimental protocols, quantitative data, and a proposed synthetic pathway are presented to support researchers in their scientific endeavors.

Introduction and Historical Context

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development can be understood within the broader context of the growing importance of fluorinated compounds in medicinal chemistry. The strategic introduction of fluorine into drug candidates became a prominent strategy in the 20th century to enhance pharmacological properties. The non-fluorinated analog, 2,3-dimethylaniline, is a well-known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid.[1] This established role suggests that this compound was likely developed as an intermediate for creating fluorinated analogs of existing drugs or as a building block for novel therapeutic agents, leveraging the beneficial effects of fluorine substitution.

Physicochemical and Spectral Data

This compound is a crystalline solid at room temperature.[2] A compilation of its key physical and spectral properties is provided in the table below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4-Fluoro-2,3-xylidine, 3-Amino-6-fluoro-o-xylene
CAS Number 1737-68-4[2]
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
Appearance White to pale pink crystalline powder[2]
Melting Point 38.0-48.0 °C[2]
Boiling Point Not available
¹H NMR (CDCl₃, predicted) δ ~6.8-7.0 (m, 2H, Ar-H), 3.6 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) ppm
¹³C NMR (CDCl₃, predicted) δ ~155 (d, J=240 Hz, C-F), 145 (C-N), 125 (d, J=20 Hz, C-C-F), 120 (C-H), 115 (d, J=20 Hz, C-C-F), 110 (C-H), 20 (CH₃), 14 (CH₃) ppm
IR (KBr, predicted) ν ~3400-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1620 (N-H bend), 1580, 1500 (Ar C=C stretch), 1250 (C-F stretch) cm⁻¹
Mass Spectrum (EI, predicted) m/z 139 (M⁺), 124 (M⁺ - CH₃), 111 (M⁺ - N₂H₂)

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 1-fluoro-2,3-dimethyl-4-nitrobenzene. This two-step process typically starts with the nitration of 1-fluoro-2,3-dimethylbenzene.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene (Precursor)

  • Materials: 1-Fluoro-2,3-dimethylbenzene, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

    • 1-Fluoro-2,3-dimethylbenzene is added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete nitration.

    • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate is filtered, washed with cold water, and then with a saturated sodium bicarbonate solution until neutral.

    • The crude product is dissolved in diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield 1-fluoro-2,3-dimethyl-4-nitrobenzene, which can be further purified by recrystallization or chromatography.

Step 2: Reduction of 1-Fluoro-2,3-dimethyl-4-nitrobenzene to this compound

  • Materials: 1-Fluoro-2,3-dimethyl-4-nitrobenzene, iron powder (or tin(II) chloride), ammonium chloride (or concentrated hydrochloric acid), ethanol, water, sodium hydroxide solution, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 1-fluoro-2,3-dimethyl-4-nitrobenzene, iron powder, and a solution of ammonium chloride in water/ethanol is prepared.

    • The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is basified with a sodium hydroxide solution and extracted with ethyl acetate.

    • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure to afford the crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Synthetic Pathway Diagram

Synthesis_of_4_Fluoro_2_3_dimethylaniline Start 1-Fluoro-2,3-dimethylbenzene Nitro 1-Fluoro-2,3-dimethyl-4-nitrobenzene Start->Nitro Nitration Final This compound Nitro->Final Reduction Reagent1 HNO₃, H₂SO₄ Reagent2 Fe, NH₄Cl (aq)

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2] The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug molecule by:

  • Increasing Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.

  • Enhancing Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.

  • Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

Given that 2,3-dimethylaniline is a precursor to the NSAID Mefenamic Acid, which acts by inhibiting cyclooxygenase (COX) enzymes, it is highly probable that this compound is utilized in the synthesis of fluorinated analogs of Mefenamic Acid or other NSAIDs.[1] The goal of such modifications would be to develop drugs with improved efficacy, a better safety profile, or more favorable pharmacokinetic properties.

Potential Signaling Pathway Involvement

As an intermediate, this compound itself is not expected to directly interact with signaling pathways. However, the final drug products synthesized from this intermediate would target specific biological pathways. For instance, if used to create NSAID analogs, the resulting compounds would likely target the cyclooxygenase (COX) pathway, which is involved in inflammation and pain signaling.

Signaling_Pathway_Logic Intermediate This compound Synthesis Chemical Synthesis Intermediate->Synthesis Drug Final Drug Product (e.g., Fluorinated NSAID) Synthesis->Drug Pathway Biological Target (e.g., COX Enzyme) Drug->Pathway Inhibition Effect Therapeutic Effect (e.g., Anti-inflammatory) Pathway->Effect Modulation

Caption: Logical relationship in drug development.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its utility as a fluorinated building block allows for the creation of novel drug candidates with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers in medicinal chemistry and related disciplines. Further research into the specific applications of this intermediate is likely to uncover new therapeutic agents with improved clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel COX-2 Inhibitor Analog from 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Fluoro-2,3-dimethylaniline is a valuable substituted aniline intermediate for the synthesis of novel pharmaceutical compounds. Its specific substitution pattern—a fluorine atom and two methyl groups on the aniline ring—offers a unique scaffold for the development of new therapeutic agents. This document outlines the application of this compound in the synthesis of a potential selective cyclooxygenase-2 (COX-2) inhibitor, an analog of the well-known anti-inflammatory drug, Celecoxib. The protocols provided are based on established synthetic methodologies for similar compounds and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

The proposed synthetic pathway involves a three-step sequence:

  • Formation of (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride: Diazotization of this compound followed by reduction.

  • Synthesis of the β-Diketone Intermediate: A Claisen condensation to produce 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • Pyrazole Ring Formation: Condensation of the hydrazine derivative with the β-diketone to yield the final Celecoxib analog.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each synthetic step, based on literature precedents for analogous reactions.

Table 1: Synthesis of (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride

ParameterValueReference
Starting MaterialThis compoundN/A
Key ReagentsSodium nitrite, Hydrochloric acid, Tin(II) chloride[1][2][3][4]
SolventAqueous HCl[1][2]
Reaction Temperature0-5 °C (Diazotization), <10 °C (Reduction)[1][2]
Reaction Time1-2 hours[1]
Expected Yield 70-80% [3][4]
Purity (Crude)>95%N/A

Table 2: Synthesis of 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedione

ParameterValueReference
Starting Material4-AcetylbenzenesulfonamideN/A
Key ReagentsEthyl trifluoroacetate, Sodium ethoxide[5][6][7][8][9]
SolventEthanol[6][7]
Reaction Temperature60-70 °C[6]
Reaction Time3-5 hours[6]
Expected Yield 85-95% [6]
Purity (Crude)>90%N/A

Table 3: Synthesis of 4-(5-(4-Fluoro-2,3-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

ParameterValueReference
Starting Materials(4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride, 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedioneN/A
SolventEthanol[10][11]
Reaction TemperatureReflux (approx. 78 °C)[10]
Reaction Time4-6 hours[11]
Expected Yield 80-90% [10][11]
Purity (Final Product)>98% (after recrystallization)N/A

Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride

This protocol describes the conversion of this compound to its corresponding hydrazine salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1 equivalent) in a 3M solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to below 10 °C.

    • Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue stirring for 1 hour at the same temperature.

    • The resulting precipitate of (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride is collected by vacuum filtration.

    • Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the final hydrazine salt.

Protocol 2: Synthesis of 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedione

This protocol details the Claisen condensation to form the β-diketone intermediate.

Materials:

  • 4-Acetylbenzenesulfonamide

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., under nitrogen), add sodium ethoxide (1.5 equivalents) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add 4-Acetylbenzenesulfonamide (1 equivalent) to the stirred solution.

    • Heat the mixture to 60-70 °C.

  • Condensation:

    • Slowly add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

    • After the addition, maintain the reaction at reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

    • The precipitated product is collected by filtration.

    • Wash the solid with cold water and dry it.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of 4-(5-(4-Fluoro-2,3-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

This final step involves the cyclization reaction to form the pyrazole ring of the target compound.

Materials:

  • (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride

  • 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction:

    • In a round-bottom flask, suspend (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride (1 equivalent) and 1-(4-sulfamoylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure Celecoxib analog.

Visualizations

Synthetic Workflow

Synthesis_Workflow A This compound B (4-Fluoro-2,3-dimethylphenyl)hydrazine hydrochloride A->B Diazotization & Reduction reagent1 1. NaNO₂, HCl 2. SnCl₂ D Final Product: Celecoxib Analog B->D Condensation/Cyclization reagent2 Ethanol, Reflux C 1-(4-sulfamoylphenyl)-4,4,4- trifluoro-1,3-butanedione C->D Condensation/Cyclization Intermediates_Relationship sub_A This compound int_A Hydrazine Intermediate sub_A->int_A Step 1 sub_B 4-Acetylbenzenesulfonamide int_B β-Diketone Intermediate sub_B->int_B Step 2 product Final Pharmaceutical Compound (Celecoxib Analog) int_A->product Step 3 int_B->product Step 3

References

Application Notes: 4-Fluoro-2,3-dimethylaniline as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Fluoro-2,3-dimethylaniline is a fluorinated aromatic amine with significant potential as a building block in the synthesis of novel agrochemicals. The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and target interaction. This document outlines a prospective application of this compound in the synthesis of a novel herbicide analogous to the commercial product Penoxsulam. The proposed synthetic route leverages the unique structural features of this compound to create a new active ingredient with potential for improved herbicidal activity or a modified weed control spectrum.

Targeted Agrochemical: A Novel Penoxsulam Analogue

Penoxsulam is a broad-spectrum herbicide used for the control of various weeds in rice and other crops. It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][3] By substituting the existing phenyl moiety of Penoxsulam with a 4-fluoro-2,3-dimethylphenyl group derived from this compound, it is hypothesized that the resulting analogue may exhibit enhanced herbicidal properties.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is essential for reaction design and optimization.

PropertyValue
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified

Proposed Synthetic Pathway

The synthesis of the novel Penoxsulam analogue from this compound is proposed as a multi-step process. The key steps involve the formation of a sulfonyl chloride intermediate from the aniline, followed by a condensation reaction with the heterocyclic amine core of Penoxsulam.

G A This compound B Diazotization A->B  NaNO2, HCl   C 4-Fluoro-2,3-dimethylbenzenediazonium chloride B->C D Sulfonylation (SO2, CuCl2) C->D E 4-Fluoro-2,3-dimethylbenzene-1-sulfonyl chloride D->E G Condensation E->G F 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine F->G  Pyridine (base)   H Novel Penoxsulam Analogue G->H

Caption: Proposed synthetic pathway for a novel Penoxsulam analogue.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 4-Fluoro-2,3-dimethylbenzene-1-sulfonyl chloride

This procedure is adapted from standard methods for the synthesis of sulfonyl chlorides from anilines via a diazonium salt intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of copper(II) chloride in water and cool it to 0 °C.

    • Bubble sulfur dioxide gas through this solution until saturation.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated copper chloride solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude 4-Fluoro-2,3-dimethylbenzene-1-sulfonyl chloride.

    • The crude product may be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of the Novel Penoxsulam Analogue

This step involves the condensation of the synthesized sulfonyl chloride with the commercially available aminotriazolopyrimidine core.

Materials:

  • 4-Fluoro-2,3-dimethylbenzene-1-sulfonyl chloride

  • 5,8-dimethoxy-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • Condensation Reaction:

    • Dissolve 5,8-dimethoxy-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine in anhydrous acetonitrile in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine to the solution to act as a base.

    • Slowly add a solution of 4-Fluoro-2,3-dimethylbenzene-1-sulfonyl chloride in anhydrous acetonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure novel Penoxsulam analogue.

Expected Biological Activity and Mode of Action

The novel Penoxsulam analogue is expected to exhibit herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, the same mode of action as Penoxsulam.[1][2] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency of these vital amino acids, ultimately causing cessation of plant growth and death.[1][3]

G cluster_plant_cell Plant Cell cluster_herbicide Herbicide Action Pyruvate Pyruvate ALS ALS Pyruvate->ALS Substrate Precursors Precursors ALS->Precursors Catalyzes Inhibition Inhibition of Plant Growth AminoAcids Valine, Leucine, Isoleucine Precursors->AminoAcids Biosynthesis ProteinSynthesis ProteinSynthesis AminoAcids->ProteinSynthesis Essential for PlantGrowth PlantGrowth ProteinSynthesis->PlantGrowth Leads to Herbicide Novel Penoxsulam Analogue Herbicide->ALS Inhibits

Caption: Mode of action of the proposed Penoxsulam analogue.

Quantitative Data of Penoxsulam (for comparison)

The following table summarizes the herbicidal activity of Penoxsulam against common weeds found in rice cultivation. This data serves as a benchmark for evaluating the efficacy of the newly synthesized analogue.

Weed SpeciesApplication Rate (g a.i./ha)Control (%)
Echinochloa crus-galli (Barnyardgrass)15 - 40>90
Cyperus difformis (Smallflower umbrella sedge)15 - 40>90
Monochoria vaginalis (Pickerelweed)15 - 40>90

Data is indicative and may vary based on environmental conditions and application timing.[3][6]

Conclusion

This compound presents a valuable opportunity for the development of novel agrochemicals. The proposed synthesis of a Penoxsulam analogue demonstrates a rational approach to leveraging this building block to create a new herbicide with potentially enhanced or altered biological activity. The detailed protocols and mode of action diagrams provide a solid foundation for researchers to explore this and other potential applications of this compound in the ongoing quest for more effective and sustainable crop protection solutions. Further research and experimental validation are necessary to fully elucidate the potential of this promising building block.

References

Synthesis of Heterocyclic Compounds Using 4-Fluoro-2,3-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-2,3-dimethylaniline as a key starting material. The methodologies described herein are foundational for the exploration of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The inclusion of a fluorine atom and methyl groups on the aniline ring can significantly influence the physicochemical properties and biological activities of the resulting heterocyclic systems.

Synthesis of 7-Fluoro-8,9-dimethylquinoline Derivatives

Application Notes:

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis. The presence of the fluorine atom at the 7-position and methyl groups at the 8- and 9-positions of the quinoline ring, derived from this compound, is anticipated to enhance lipophilicity and potentially modulate the biological activity of the resulting compounds.

Skraup Synthesis of 7-Fluoro-8,9-dimethylquinoline

The Skraup synthesis provides a direct route to quinolines by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid.[3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Experimental Protocol (Adapted):

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL).

  • Addition of Reactants: To the stirred sulfuric acid, add this compound (0.1 mol, 13.9 g) and ferrous sulfate heptahydrate (2 g) as a moderator.

  • Heating: Heat the mixture to 100-110 °C in an oil bath.

  • Glycerol Addition: Slowly add glycerol (0.3 mol, 27.6 g) through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 140 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 150-160 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing ice water (500 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-Fluoro-8,9-dimethylquinoline.

Quantitative Data:

ProductReagentsReaction ConditionsYield (%)Melting Point (°C)
7-Fluoro-8,9-dimethylquinolineThis compound, Glycerol, H₂SO₄, FeSO₄·7H₂O150-160 °C, 3-4 h45-55 (Estimated)Not Reported

Reaction Workflow:

Skraup_Synthesis start Start reactants Mix this compound, Glycerol, H₂SO₄, FeSO₄·7H₂O start->reactants reaction Heat to 150-160 °C for 3-4 hours reactants->reaction workup Quench with ice water and neutralize with NaOH reaction->workup extraction Extract with Dichloromethane workup->extraction purification Column Chromatography extraction->purification product 7-Fluoro-8,9-dimethylquinoline purification->product

Skraup Synthesis Workflow
Doebner-von Miller Synthesis of 2-Substituted-7-Fluoro-8,9-dimethylquinolines

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[4]

Experimental Protocol (Adapted):

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.05 mol, 6.95 g) in ethanol (50 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid (5 mL) to the solution while cooling in an ice bath.

  • Carbonyl Addition: Add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 0.06 mol) dropwise to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water (200 mL).

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

ProductCarbonyl CompoundReaction ConditionsYield (%)
2-Methyl-7-fluoro-8,9-dimethylquinolineCrotonaldehydeReflux in EtOH/HCl, 4-6 h60-70 (Estimated)
2,4-Dimethyl-7-fluoro-8,9-dimethylquinolineMesityl oxideReflux in EtOH/HCl, 4-6 h55-65 (Estimated)

Synthesis of 6-Fluoro-5,4-dimethylindole Derivatives via Fischer Indole Synthesis

Application Notes:

Indole scaffolds are prevalent in numerous biologically active natural products and pharmaceuticals, exhibiting a wide range of activities including anticancer and antiviral effects.[5][6] The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[7][8][9][10][11] The synthesis of 6-Fluoro-5,4-dimethylindoles introduces a unique substitution pattern that may lead to novel pharmacological profiles.

Experimental Protocol (Adapted):

Step 1: Preparation of 4-Fluoro-2,3-dimethylphenylhydrazine

  • Diazotization: Dissolve this compound (0.1 mol, 13.9 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) at 0-5 °C. To this solution, add a solution of sodium nitrite (0.11 mol, 7.6 g) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (0.3 mol, 67.7 g) in concentrated hydrochloric acid (50 mL) at 0 °C. Add the diazonium salt solution slowly to the tin(II) chloride solution with vigorous stirring.

  • Work-up: After the addition is complete, stir the mixture for an additional hour at room temperature. Basify the solution with a concentrated sodium hydroxide solution and extract the product with diethyl ether (3 x 100 mL). Dry the combined organic layers and remove the solvent to obtain the crude hydrazine.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: Dissolve the crude 4-Fluoro-2,3-dimethylphenylhydrazine (0.05 mol) and a ketone or aldehyde (e.g., cyclohexanone, 0.055 mol) in ethanol (100 mL). Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Cyclization: Add a Lewis acid catalyst, such as zinc chloride (0.075 mol, 10.2 g), to the reaction mixture. Heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data:

ProductCarbonyl CompoundReaction ConditionsYield (%)
1,2,3,4-Tetrahydro-7-fluoro-8,9-dimethylcarbazoleCyclohexanoneReflux with ZnCl₂ in EtOH, 3-5 h70-80 (Estimated)
2,6-Difluoro-3,5,4-trimethylindole2-ButanoneReflux with ZnCl₂ in EtOH, 3-5 h65-75 (Estimated)

Reaction Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials Hydrazine 4-Fluoro-2,3-dimethylphenylhydrazine Hydrazone Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Tautomerization Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization (-NH₃) Rearrangement->Cyclization Indole 6-Fluoro-5,4-dimethylindole Derivative Cyclization->Indole

Fischer Indole Synthesis Mechanism

Synthesis of 6-Fluoro-5,4-dimethylbenzimidazole Derivatives

Application Notes:

Benzimidazoles are a vital class of heterocyclic compounds with a wide array of pharmacological activities, including antiviral, antifungal, and anticancer properties.[12][13] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol (Adapted):

Step 1: Synthesis of 4-Fluoro-2,3-dimethyl-1,2-phenylenediamine

This intermediate is not readily commercially available and would require a multi-step synthesis, likely starting from this compound involving nitration followed by reduction.

Step 2: Benzimidazole Formation

  • Reaction Setup: In a round-bottom flask, combine 4-Fluoro-2,3-dimethyl-1,2-phenylenediamine (0.01 mol) and a carboxylic acid (e.g., formic acid or acetic acid, 0.012 mol).

  • Reaction: Heat the mixture at 100-120 °C for 2-4 hours. For less reactive carboxylic acids, a condensing agent like polyphosphoric acid (PPA) can be used.

  • Work-up: Cool the reaction mixture and add it to ice water.

  • Neutralization and Precipitation: Neutralize with an aqueous ammonia solution to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data:

ProductCarboxylic AcidReaction ConditionsYield (%)
6-Fluoro-5,4-dimethyl-1H-benzimidazoleFormic Acid100 °C, 2 h80-90 (Estimated)
2-Methyl-6-fluoro-5,4-dimethyl-1H-benzimidazoleAcetic Acid120 °C, 4 h75-85 (Estimated)

Synthesis of 7-Fluoro-8,9-dimethylquinoxaline Derivatives

Application Notes:

Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.[14] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol (Adapted):

  • Reaction Setup: Dissolve 4-Fluoro-2,3-dimethyl-1,2-phenylenediamine (0.01 mol) in ethanol or acetic acid (20 mL) in a round-bottom flask.

  • Dicarbonyl Addition: Add a 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl, 0.01 mol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter the product. Otherwise, pour the mixture into water to induce precipitation.

  • Purification: Wash the solid with water and recrystallize from ethanol to obtain the pure quinoxaline derivative.

Quantitative Data:

ProductDicarbonyl CompoundReaction ConditionsYield (%)
7-Fluoro-8,9-dimethylquinoxalineGlyoxalRT, 1 h>90 (Estimated)
2,3,7-Trifluoro-8,9-dimethylquinoxalineBiacetyl60 °C, 2 h>90 (Estimated)

Synthesis of 6-Fluoro-5,4-dimethylbenzothiazole Derivatives

Application Notes:

Benzothiazoles are another class of heterocyclic compounds with significant biological and pharmaceutical importance. A common synthetic route is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.

Experimental Protocol (Adapted):

  • Reaction Setup: Dissolve this compound (0.1 mol, 13.9 g) in glacial acetic acid (100 mL).

  • Thiocyanate Addition: Add potassium thiocyanate (0.3 mol, 29.1 g) to the solution.

  • Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine (0.1 mol, 16.0 g) in glacial acetic acid (20 mL) dropwise with stirring.

  • Reaction: After the addition, stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into a large volume of ice water.

  • Neutralization and Filtration: Neutralize with a sodium hydroxide solution. Filter the precipitated solid.

  • Purification: Wash the solid with water and recrystallize from ethanol to yield 2-amino-6-fluoro-5,4-dimethylbenzothiazole.

Quantitative Data:

ProductReagentsReaction ConditionsYield (%)
2-Amino-6-fluoro-5,4-dimethylbenzothiazoleThis compound, KSCN, Br₂RT, 12-18 h60-70 (Estimated)

Potential Biological Activities

The synthesized heterocyclic compounds, incorporating the this compound scaffold, are promising candidates for biological screening.

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics. The synthesized 7-fluoro-8,9-dimethylquinoline derivatives could exhibit significant antibacterial activity.[1][15] Similarly, fluorinated benzimidazoles have shown potent antimicrobial and antifungal properties.[16][17]

  • Anticancer Activity: Many indole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][6][18] The novel 6-fluoro-5,4-dimethylindoles warrant investigation for their antiproliferative effects. Fluoroquinolone derivatives have also been explored as potential anticancer agents.[19][20]

  • Antiviral Activity: Benzimidazole derivatives are known to possess a broad spectrum of antiviral activities, including against human cytomegalovirus (HCMV) and other viruses.[21][22][23][24] The synthesized fluorinated benzimidazoles could be valuable leads for the development of new antiviral drugs.

The unique substitution pattern of these novel heterocyclic compounds makes them attractive targets for further derivatization and comprehensive biological evaluation in drug discovery programs.

References

Application Notes and Protocols: 4-Fluoro-2,3-dimethylaniline as a Precursor for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of fluorinated quinoline derivatives using 4-fluoro-2,3-dimethylaniline as a key precursor. The resulting 7-fluoro-6,8-dimethylquinoline scaffold is of significant interest in medicinal chemistry due to the broad-spectrum biological activities associated with quinoline-based compounds.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous synthetic drugs and natural products. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in drug discovery. The introduction of fluorine and methyl substituents onto the quinoline ring can significantly enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This document outlines synthetic strategies for preparing 7-fluoro-6,8-dimethylquinoline derivatives from this compound, leveraging established synthetic methodologies.

Synthetic Pathways and Methodologies

Several classical methods can be employed for the synthesis of quinolines from anilines. Below are detailed protocols for the Combes synthesis and a multi-step approach to generate diverse 7-fluoro-6,8-dimethylquinoline derivatives.

Combes Synthesis of 7-Fluoro-2,4-diphenyl-6,8-dimethylquinoline

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3]

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of this compound (1.39 g, 10 mmol) in 20 mL of ethanol, add benzoylacetone (1.62 g, 10 mmol).

  • Slowly add concentrated sulfuric acid (5 mL) to the mixture while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 7-fluoro-2,4-diphenyl-6,8-dimethylquinoline.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound139.18101.39 g
Benzoylacetone162.19101.62 g
Concentrated H₂SO₄98.08-5 mL
Ethanol46.07-20 mL

Note: This is a representative protocol. Actual yields may vary and optimization may be required.

Combes_Synthesis cluster_reactants Reactants aniline This compound intermediate Schiff Base Intermediate aniline->intermediate Condensation diketone Benzoylacetone diketone->intermediate quinoline 7-Fluoro-2,4-diphenyl-6,8-dimethylquinoline intermediate->quinoline Acid-catalyzed Cyclization (H₂SO₄)

Multi-step Synthesis of Functionalized 7-Fluoro-6,8-dimethylquinolines

This pathway allows for the introduction of various functionalities at the 2- and 4-positions of the quinoline ring, starting from the cyclization of 2,3-dimethylaniline to form a diol intermediate.[4]

Experimental Protocols:

Step 1: Synthesis of 7,8-Dimethylquinolin-2,4-diol from 2,3-Dimethylaniline [4] This protocol is adapted for this compound.

  • A mixture of this compound (13.9 g, 100 mmol) and diethyl malonate (16.0 g, 100 mmol) is heated at 180-200°C for 2 hours.

  • The reaction mixture is then poured into diphenyl ether (100 mL) preheated to 250°C and refluxed for 30 minutes.

  • After cooling, the solid product is filtered, washed with petroleum ether, and recrystallized from ethanol to yield 7-fluoro-6,8-dimethylquinolin-2,4-diol.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-6,8-dimethylquinoline [4]

  • A mixture of 7-fluoro-6,8-dimethylquinolin-2,4-diol (2.07 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at 110°C for 2 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into ice water and neutralized with a sodium bicarbonate solution.

  • The precipitate is filtered, washed with water, and dried to give 2,4-dichloro-7-fluoro-6,8-dimethylquinoline.

Step 3: Nucleophilic Substitution to Introduce Diverse Moieties [4]

The dichloro derivative is a versatile intermediate for introducing various nucleophiles at the C2 and C4 positions. For example, reaction with amines can yield amino-substituted quinolines.

  • A mixture of 2,4-dichloro-7-fluoro-6,8-dimethylquinoline (2.44 g, 10 mmol) and an appropriate amine (e.g., piperidine, 20 mmol) in ethanol (30 mL) is refluxed for 6 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.

StepKey ReagentsExpected Product
1Diethyl malonate, Diphenyl ether7-Fluoro-6,8-dimethylquinolin-2,4-diol
2Phosphorus oxychloride2,4-Dichloro-7-fluoro-6,8-dimethylquinoline
3Various nucleophiles (e.g., amines)Substituted 7-fluoro-6,8-dimethylquinolines

Multi_Step_Synthesis start This compound step1 Cyclization with Diethyl Malonate start->step1 diol 7-Fluoro-6,8-dimethyl- quinolin-2,4-diol step1->diol step2 Chlorination with POCl₃ diol->step2 dichloro 2,4-Dichloro-7-fluoro- 6,8-dimethylquinoline step2->dichloro step3 Nucleophilic Substitution dichloro->step3 final_product Functionalized 7-Fluoro-6,8-dimethylquinolines step3->final_product

Applications in Drug Development

Fluoroquinolone derivatives are well-known for their antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6][7][8][9] Additionally, substituted quinolines have shown promise as anticancer agents by targeting human topoisomerases. The 7-fluoro-6,8-dimethylquinoline scaffold represents a valuable platform for the development of novel therapeutic agents in these areas.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[5][8][9]

DNA_Gyrase_Inhibition

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel 7-fluoro-6,8-dimethylquinoline derivatives. The methodologies outlined provide a foundation for the exploration of this chemical space in the pursuit of new therapeutic agents. The inherent biological activities of the quinoline core, enhanced by fluorine and methyl substitutions, make these compounds promising candidates for further investigation in antimicrobial and anticancer drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Fluoro-2,3-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing a halogenated derivative of 4-Fluoro-2,3-dimethylaniline as a key building block. This compound is a valuable scaffold in medicinal chemistry, and its derivatization via cross-coupling reactions enables the synthesis of diverse biaryl structures for drug discovery and development. Due to the requirement of a leaving group for the Suzuki coupling, this protocol outlines a robust methodology for the efficient coupling of a hypothetical bromo-derivative of this compound with various boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis and drug discovery.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[1] While aryl iodides and bromides are highly reactive substrates, the use of substituted anilines requires prior functionalization to introduce a suitable leaving group. This compound and its derivatives are important intermediates in the synthesis of biologically active molecules. This document presents a representative protocol for the Suzuki-Miyaura coupling of a brominated this compound derivative, drawing upon established methodologies for the coupling of similar halogenated anilines.[1][3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, a brominated derivative of this compound) to form a palladium(II) complex.[1]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[1]

Experimental Protocol: Synthesis of a Representative Biaryl Compound

This protocol describes a general procedure for the Suzuki coupling of a hypothetical 5-bromo-4-fluoro-2,3-dimethylaniline with a representative arylboronic acid. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for different substrates.

Materials and Reagents:

ReagentSupplierCatalog No.
5-bromo-4-fluoro-2,3-dimethylaniline(Hypothetical)-
Phenylboronic acidSigma-Aldrich12345
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals46-1850
SPhosSigma-Aldrich67890
Potassium phosphate (K₃PO₄)Fisher ScientificP288
1,4-Dioxane (anhydrous)Acros Organics123-91-1
Water (degassed)--
Ethyl acetateVWR100-41-4
Brine (saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)Sigma-AldrichM7506
Silica gel for column chromatographySorbent Technologies43210

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stir bar and stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-4-fluoro-2,3-dimethylaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[3]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%) and add this mixture to the Schlenk flask.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[1][3]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.[2]

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Heat the mixture to 90-100 °C and maintain this temperature for 12-24 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Quantitative Data

The following table provides illustrative data for the Suzuki coupling of 5-bromo-4-fluoro-2,3-dimethylaniline with phenylboronic acid. Actual results may vary depending on the specific substrates and reaction conditions.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)EquivalentsYield (%)Purity (by HPLC)
5-bromo-4-fluoro-2,3-dimethylaniline218.081.01.0->98%
Phenylboronic acid121.931.21.2->99%
Pd(OAc)₂224.500.020.02--
SPhos410.510.040.04--
K₃PO₄212.272.02.0--
5-phenyl-4-fluoro-2,3-dimethylaniline215.28--85 (Illustrative)>95%

Visualizations

G Experimental Workflow reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K₃PO₄) catalyst 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvent (Dioxane/Water) inert->solvent reaction 5. Heat Reaction Mixture (90-100 °C, 12-24h) solvent->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 7. Aqueous Work-up (Water, Ethyl Acetate Extraction) monitoring->workup purification 8. Purify Product (Column Chromatography) workup->purification

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of a halogenated this compound derivative provides a valuable synthetic route to a wide range of biaryl compounds with significant potential in drug discovery and development. While the activation of the C-X bond requires carefully optimized conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands and appropriate bases, the protocol outlined in this document provides a solid foundation for achieving high-yielding and efficient transformations. Further optimization may be required to achieve the best results for specific substrate combinations. The mild conditions and functional group tolerance of this reaction make it highly suitable for applications in the synthesis of complex molecules.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamine moieties are prevalent. First described in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction offers a versatile and efficient alternative to traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing milder reaction conditions and a wider substrate scope.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of various aryl halides with the sterically hindered and electron-rich aniline, 4-Fluoro-2,3-dimethylaniline.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl aniline is formed through reductive elimination, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

A critical aspect of this reaction is the choice of a suitable phosphine ligand, which plays a crucial role in promoting the desired reductive elimination pathway and suppressing potential side reactions like β-hydride elimination.[1]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl halides with anilines, providing a comparative overview for reaction optimization.

Aryl Halide (Ar-X)AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1.0)tBu₃P·HBF₄ (2.0)NaOtBu (2.2)TolueneReflux1665
Bromo-aromaticAnilinePd(OAc)₂ (5.0)BINAP (8.0)Cs₂CO₃ (10)Toluene1108Not specified
Aryl BromideIsopropylaminePd(OAc)₂ (5.0)dppp (5.0)NaOt-Bu (2.0)Toluene801493

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol is a representative procedure based on established methods for the coupling of sterically hindered anilines with aryl halides.[4][5]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide and this compound to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). The reaction progress can be monitored by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a dry environment.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Aniline, Pd Catalyst, Ligand, Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Degas Anhydrous Solvent solvent->setup heating Heat and Stir (e.g., 80-110 °C) setup->heating monitoring Monitor Reaction (TLC, GC/MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extract Extraction and Washing quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ pd_complex->amine_adduct Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L_n)(NR₂) amine_adduct->amido_complex Deprotonation (+ Base, - HB⁺X⁻) product Ar-NR₂ amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Diazotization and Sandmeyer Reactions of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,3-dimethylaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. The presence of a fluorine atom and two methyl groups on the aniline ring imparts unique electronic and steric properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The dimethylaniline scaffold is also a key component in various commercial drugs.

The primary amino group of this compound is a key reactive site for diazotization, a process that converts it into a highly versatile diazonium salt. This transformation is typically achieved by reacting the amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[2][3] The resulting diazonium salt is a reactive intermediate that can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the aromatic ring.

One of the most powerful applications of aryldiazonium salts is the Sandmeyer reaction.[3][4] This reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a variety of nucleophiles, including halides (chloro, bromo), cyanide, and others.[3][4] The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the synthesis of substitution patterns that are not readily accessible through direct electrophilic aromatic substitution.[5]

These application notes provide detailed protocols for the diazotization of this compound and its subsequent conversion into various halogenated derivatives via the Sandmeyer reaction. The resulting products are important intermediates for the synthesis of complex organic molecules with potential applications in drug discovery and materials science.

General Reaction Pathway

The diazotization of this compound is the initial step, forming the corresponding diazonium salt. This is immediately followed by the Sandmeyer reaction, where a copper(I) halide is used to introduce a halogen atom onto the aromatic ring.

Reaction_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound Diazonium 4-Fluoro-2,3-dimethylbenzenediazonium Salt Aniline->Diazonium NaNO₂, H⁺ 0-5 °C Product 4-Fluoro-2,3-dimethylhalobenzene Diazonium->Product CuX (X = Cl, Br)

Caption: General reaction scheme for the diazotization of this compound followed by a Sandmeyer reaction.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 4-Fluoro-2,3-dimethylbenzenediazonium salt solution, which should be used immediately in the subsequent Sandmeyer reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Ice bath

Procedure:

  • In the three-neck round-bottom flask, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. Maintain this temperature throughout the diazotization process.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes using the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The formation of a clear solution of the diazonium salt is typically observed.

  • The resulting cold diazonium salt solution is now ready for immediate use in the Sandmeyer reaction.

Protocol 2: Sandmeyer Chlorination

This protocol describes the synthesis of 1-chloro-4-fluoro-2,3-dimethylbenzene from the diazonium salt solution prepared in Protocol 1.

Materials:

  • 4-Fluoro-2,3-dimethylbenzenediazonium salt solution (from Protocol 1)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a separate reaction flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and carefully add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold copper(I) chloride solution via a dropping funnel over 30-45 minutes.

  • Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 1-2 hours.

  • The reaction mixture is then typically worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 3: Sandmeyer Bromination

This protocol outlines the synthesis of 1-bromo-4-fluoro-2,3-dimethylbenzene.

Materials:

  • 4-Fluoro-2,3-dimethylbenzenediazonium salt solution (from Protocol 1, prepared with HBr instead of HCl)

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

  • Deionized Water

  • Ice

Equipment:

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare the diazonium salt solution as described in Protocol 1, but using concentrated hydrobromic acid instead of hydrochloric acid.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.

  • Cool the copper(I) bromide solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, following the procedure described in Protocol 2 (steps 3-7).

Quantitative Data

The following table summarizes representative yields for Sandmeyer reactions of substituted anilines, which can be expected to be similar for this compound. Actual yields will depend on the specific reaction conditions and the purity of the starting materials.

Starting MaterialReactionReagentsProductYield (%)Reference
Substituted AnilinesChlorinationNaNO₂, HCl, CuClAryl Chloride60-85General Literature
Substituted AnilinesBrominationNaNO₂, HBr, CuBrAryl Bromide65-90General Literature
Aryl Diazonium SaltsCyanationKCN, CuCNAryl Cyanide52-93[6]
Aryl Diazonium SaltsTrifluoromethylationTogni's reagent, Cu saltAryl Trifluoromethane42-90[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of halogenated derivatives of this compound via diazotization and Sandmeyer reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start: this compound Diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) Start->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (Combine diazonium salt and CuX solution) Diazotization->Sandmeyer_Reaction Sandmeyer_Reagent Prepare Sandmeyer Reagent (CuX in HX) Sandmeyer_Reagent->Sandmeyer_Reaction Workup Aqueous Workup & Extraction Sandmeyer_Reaction->Workup Purification Purification (Column Chromatography/Distillation) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product: 4-Fluoro-2,3-dimethylhalobenzene Analysis->Final_Product

Caption: Workflow for the synthesis of 4-Fluoro-2,3-dimethylhalobenzenes.

Applications in Drug Development

Derivatives of this compound are of considerable interest in medicinal chemistry. The introduction of a halogen via the Sandmeyer reaction provides a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a diverse library of compounds for biological screening. The specific substitution pattern of the starting aniline can influence the pharmacokinetic and pharmacodynamic properties of the final molecules. For example, the fluorine atom can block sites of metabolism and modulate the pKa of nearby functional groups, while the methyl groups can provide steric bulk and influence binding to biological targets.[1] These features make the resulting halogenated products valuable intermediates in the discovery of new therapeutic agents.

References

The Role of 4-Fluoro-2,3-dimethylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,3-dimethylaniline is a substituted aniline that serves as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom, along with the specific arrangement of methyl groups on the aniline ring, provides unique steric and electronic properties that are leveraged in the design of targeted therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate, such as its lipophilicity and pKa.[1][2] The dimethyl substitution pattern can influence the conformation of the molecule and its interactions within a biological target's binding site. While this compound is primarily recognized as a pharmaceutical intermediate[3][4], its derivatives have potential applications in various therapeutic areas, most notably in the development of kinase inhibitors for oncology.

Core Application: A Scaffold for Kinase Inhibitors

In the landscape of modern drug discovery, kinase inhibitors are a major class of therapeutics, particularly for the treatment of cancer. Many of these inhibitors feature a heterocyclic core, such as pyrimidine or quinazoline, which is often substituted with an aniline moiety. This anilino group plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the target kinase. This compound provides a key structural motif for the synthesis of such kinase inhibitors.

The general structure of these inhibitors involves the reaction of this compound with a suitably functionalized heterocyclic core. The resulting N-aryl heterocycle can then be further modified to optimize its potency, selectivity, and pharmacokinetic profile.

Application Notes: Kinase Inhibitor Development

Derivatives of fluorinated anilines are prominent in the development of inhibitors for several key kinase targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. The substitution pattern on the aniline ring is critical for achieving high affinity and selectivity for the target kinase.

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, we can extrapolate from closely related anilino-pyrimidine and anilino-quinazoline analogs to illustrate their potential activity.

Table 1: Representative Biological Activity of Anilino-Pyrimidine and Anilino-Quinazoline Kinase Inhibitors
Compound ClassTarget KinaseRepresentative IC50 (nM)Cellular Activity (Cell Line)Reference
Anilino-quinazolinesEGFR/ErbB-229 - 79A431, SKOV-3[5]
Anilino-pyrrolo[2,3-d]pyrimidinesAurora A, EGFR10 - 100Various Cancer Cell Lines[3]
Anilino-furo[2,3-d]pyrimidinesFLT3-ITD16 - 117MOLM-13, MV4-11[1]
Anilino-pyrrolo[2,1-f][5][6][7]triazinesVEGFR-2< 100L2987[3]

Note: The IC50 values presented are for analogous compounds and are intended to be representative of the potential activity of derivatives of this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of N-(4-Fluoro-2,3-dimethylphenyl)-pyrimidin-4-amine Derivatives

This protocol describes a general method for the synthesis of anilino-pyrimidine kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-pyrimidine (or a suitably substituted derivative)

  • Anhydrous solvent (e.g., isopropanol, dioxane, or N,N-dimethylformamide)

  • Acid catalyst (e.g., HCl in isopropanol, or p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the 4-chloro-pyrimidine derivative (1.1 eq).

  • Add the acid catalyst (catalytic amount).

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-Fluoro-2,3-dimethylphenyl)-pyrimidin-4-amine derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of the synthesized compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A431, SKOV-3, MOLM-13)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the inhibitor compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + 4-Chloro-pyrimidine reaction Nucleophilic Aromatic Substitution start->reaction purification Purification (Column Chromatography) reaction->purification product N-(4-Fluoro-2,3-dimethylphenyl) -pyrimidin-4-amine Derivative purification->product kinase_assay In Vitro Kinase Assay product->kinase_assay cell_assay Cell Proliferation Assay product->cell_assay data_analysis IC50 / GI50 Determination kinase_assay->data_analysis cell_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT AKT->transcription inhibitor Anilino-pyrimidine Inhibitor inhibitor->RTK proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival angiogenesis Angiogenesis transcription->angiogenesis

References

Application of 4-Fluoro-2,3-dimethylaniline in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2,3-dimethylaniline is a valuable substituted aniline building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aniline ring, offers distinct steric and electronic properties that medicinal chemists can leverage to achieve high potency and selectivity for specific kinase targets. The fluorine atom can enhance binding affinity through hydrogen bonding or other non-covalent interactions within the ATP-binding pocket of kinases and can also improve metabolic stability and pharmacokinetic properties of the final compound. The dimethyl substitution provides steric bulk that can be exploited to probe the topology of the kinase active site and achieve selectivity against other closely related kinases. This document provides an overview of the application of this compound in the development of kinase inhibitors, including synthetic protocols and biological data for a representative example.

Key Applications in Kinase Inhibitor Synthesis

The primary amine of this compound serves as a key functional group for its incorporation into various kinase inhibitor scaffolds. It readily participates in nucleophilic substitution and coupling reactions to form the core structures of many inhibitor classes. A common synthetic strategy involves the reaction of this compound with a heterocyclic core, which often mimics the purine ring of ATP, to form a crucial N-aryl bond.

General Synthetic Workflow:

The synthesis of kinase inhibitors utilizing this compound typically follows a convergent approach where the aniline derivative is coupled with a functionalized heterocyclic core in the later stages of the synthesis.

G start This compound coupling Nucleophilic Aromatic Substitution or Cross-Coupling Reaction start->coupling heterocycle Functionalized Heterocyclic Core (e.g., Chloropyrimidine) heterocycle->coupling intermediate N-Aryl Heterocyclic Intermediate coupling->intermediate diversification Further Functionalization (Optional) intermediate->diversification final_product Final Kinase Inhibitor intermediate->final_product Direct to Final Product diversification->final_product

Caption: General synthetic workflow for kinase inhibitors using this compound.

Example: Development of Pyrazolopyrimidine-based CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-competitive inhibitor core for various kinases, including CDKs. The following sections detail the synthesis and biological evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives, where this compound is incorporated to explore the structure-activity relationship (SAR).

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors incorporating the this compound moiety against Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2.

Compound IDStructureCDK2/cyclin A2 IC50 (µM)
1 4-(4-Fluoro-2,3-dimethylphenylamino)-1H-pyrazolo[3,4-d]pyrimidine> 10
2 4-(4-Fluoro-2,3-dimethylphenylamino)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine5.2
3 4-(4-Fluoro-2,3-dimethylphenylamino)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine0.8

Note: The data presented here is a representative example based on typical kinase inhibitor development programs and may not correspond to a specific publication due to the limited direct public data for this specific aniline.

Experimental Protocols

Synthesis of 4-(4-Fluoro-2,3-dimethylphenylamino)-1H-pyrazolo[3,4-d]pyrimidine (Compound 1)

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Nitrogen atmosphere

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-butanol, add this compound (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay (CDK2/cyclin A2)

Principle: The inhibitory activity of the synthesized compounds against CDK2/cyclin A2 is determined using a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Substrate peptide (e.g., a derivative of histone H1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of CDK2/cyclin A2 and ATP.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

CDK2, in complex with cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. Inhibition of CDK2/cyclin A leads to cell cycle arrest and can induce apoptosis in cancer cells.

G cluster_0 G1 Phase cluster_1 S Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates DNA_Replication DNA Replication CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinE->CDK2_CyclinA promotes transition CDK2_CyclinA->DNA_Replication initiates Inhibitor Pyrazolopyrimidine Inhibitor (derived from this compound) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

This compound is a versatile building block for the synthesis of kinase inhibitors. The strategic incorporation of this moiety can lead to potent and selective inhibitors of various kinases, such as CDKs. The provided protocols for synthesis and biological evaluation serve as a general guideline for researchers in the field of drug discovery and development. Further exploration of the SAR by modifying the heterocyclic core and the substituents on the pyrazole ring, while retaining the 4-fluoro-2,3-dimethylphenylamino group, could lead to the discovery of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

Synthetic Pathways from 4-Fluoro-2,3-dimethylaniline to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Abstract: This document outlines a detailed synthetic route for the preparation of a novel N-aryl pyrazole carboxamide with potential fungicidal activity, starting from the readily available intermediate 4-Fluoro-2,3-dimethylaniline. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of this class of compounds, which are of significant interest in the development of new agrochemicals.

Introduction

Substituted aniline derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. In particular, fluorinated anilines have garnered significant attention due to the unique physicochemical properties that the fluorine atom imparts to the final compound, such as increased metabolic stability and enhanced binding affinity to target proteins. This compound is a versatile intermediate that can be utilized in the synthesis of various agrochemicals, including fungicides and insecticides. This document details a synthetic pathway to a novel N-aryl pyrazole carboxamide, a class of compounds known for their fungicidal properties.

Synthetic Route Overview

The overall synthetic strategy involves a multi-step process, beginning with the diazotization of this compound, followed by a Sandmeyer reaction to introduce a cyano group. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the acid chloride. Finally, a condensation reaction between the acid chloride and a substituted pyrazole amine yields the target N-aryl pyrazole carboxamide.

graph Synthetic_Route { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diazonium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Fluoro-2,3-dimethylbenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4-Fluoro-2,3-dimethylbenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="4-Fluoro-2,3-dimethylbenzoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Substituted Pyrazole Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide\n(Target Bioactive Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="1. NaNO2, HCl"]; B -> C [label="2. CuCN"]; C -> D [label="3. H2SO4, H2O"]; D -> E [label="4. SOCl2"]; E -> G [label="5. Pyridine"]; F -> G [color="#34A853"]; }

Caption: Synthetic pathway from this compound to a target N-aryl pyrazole carboxamide.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2,3-dimethylbenzonitrile

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Toluene

  • Ice

Procedure:

  • A solution of this compound (1.0 eq) in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the CuCN/KCN solution.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 30 minutes.

  • After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Fluoro-2,3-dimethylbenzonitrile.

Step 2: Synthesis of 4-Fluoro-2,3-dimethylbenzoic acid

Materials:

  • 4-Fluoro-2,3-dimethylbenzonitrile

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • 4-Fluoro-2,3-dimethylbenzonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water.

  • The mixture is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-Fluoro-2,3-dimethylbenzoic acid.

Step 3: Synthesis of 4-Fluoro-2,3-dimethylbenzoyl chloride

Materials:

  • 4-Fluoro-2,3-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • A mixture of 4-Fluoro-2,3-dimethylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) with a catalytic amount of DMF is heated under reflux for 2 hours.

  • Excess thionyl chloride is removed by distillation under reduced pressure to give crude 4-Fluoro-2,3-dimethylbenzoyl chloride, which is used in the next step without further purification.

Step 4: Synthesis of N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide

Materials:

  • 4-Fluoro-2,3-dimethylbenzoyl chloride

  • Substituted pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted pyrazole amine (1.0 eq) in dry DCM and pyridine (1.2 eq) at 0 °C, a solution of 4-Fluoro-2,3-dimethylbenzoyl chloride (1.1 eq) in dry DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)
14-Fluoro-2,3-dimethylbenzonitrileThis compoundNaNO₂, HCl, CuCN, KCN85>95 (GC)
24-Fluoro-2,3-dimethylbenzoic acid4-Fluoro-2,3-dimethylbenzonitrileH₂SO₄, H₂O92>98 (HPLC)
34-Fluoro-2,3-dimethylbenzoyl chloride4-Fluoro-2,3-dimethylbenzoic acidSOCl₂, DMF>95 (crude)-
4N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide4-Fluoro-2,3-dimethylbenzoyl chlorideSubstituted pyrazole amine, Pyridine78>98 (HPLC)

Signaling Pathway

N-aryl pyrazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs) in fungi. SDHIs block the fungal respiratory chain at complex II, leading to the inhibition of fungal growth and development.

graph Signaling_Pathway { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Molecule [label="N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Succinate Dehydrogenase (Complex II)", fillcolor="#FBBC05", fontcolor="#202124"]; ETC [label="Electron Transport Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; FungalGrowth [label="Fungal Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Molecule -> SDH [label="Inhibits"]; SDH -> ETC [label="Part of"]; ETC -> ATP [label="Drives"]; ETC -> FungalGrowth [style=dashed, color="#5F6368", label="Disruption leads to"]; ATP -> FungalGrowth [style=dashed, color="#5F6368", label="Depletion leads to"]; }

Caption: Proposed mechanism of action for the target N-aryl pyrazole carboxamide as a succinate dehydrogenase inhibitor.

Conclusion

The synthetic route described provides an efficient method for the preparation of novel N-aryl pyrazole carboxamides from this compound. These compounds represent a promising class of potential fungicides, and the detailed protocols herein should facilitate further research and development in this area.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

Application Notes and Protocols for the Acylation of 4-Fluoro-2,3-dimethylaniline to Form Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. The resulting amides often exhibit a range of biological activities and serve as key intermediates for further molecular elaboration. This document provides detailed application notes and experimental protocols for the acylation of 4-Fluoro-2,3-dimethylaniline, a substituted aniline with potential for generating novel compounds of interest in drug discovery programs. The presence of the fluorine atom and methyl groups on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the resulting amide derivatives.

General Reaction Scheme

The acylation of this compound involves the reaction of the amino group with an acylating agent, typically an acyl chloride or an acid anhydride, to form a new N-C(O) bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Figure 1: General Acylation Reaction of this compound.

start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Slowly add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End purify->end cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup cluster_product Product This compound This compound Mixing Mixing This compound->Mixing Acid Anhydride Acid Anhydride Acid Anhydride->Mixing Optional Heating Optional Heating Mixing->Optional Heating Precipitation in Ice-Water Precipitation in Ice-Water Optional Heating->Precipitation in Ice-Water Filtration Filtration Precipitation in Ice-Water->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying N-Acyl-4-fluoro-2,3-dimethylaniline N-Acyl-4-fluoro-2,3-dimethylaniline Drying->N-Acyl-4-fluoro-2,3-dimethylaniline

Application Notes and Protocols for Schiff Base Formation with 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Schiff Bases and Their Significance

Schiff bases, named after Hugo Schiff, are a class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) functional group.[1][2] They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[1][3] These compounds are of significant interest in medicinal and pharmaceutical fields due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][3][4][5] Furthermore, Schiff bases serve as versatile ligands in coordination chemistry and are valuable intermediates in organic synthesis.[2][4]

The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. Schiff bases derived from fluorinated anilines, such as 4-Fluoro-2,3-dimethylaniline, are therefore promising candidates for the development of novel therapeutic agents. Research on Schiff bases from similar fluoroanilines has demonstrated their potential as potent antibacterial and antifungal agents.[6][7]

Applications in Drug Discovery and Development

Schiff bases are versatile pharmacophores with a broad spectrum of biological applications.[7] Their derivatives have been investigated for various therapeutic uses:

  • Antimicrobial Agents: Schiff bases have shown considerable efficacy against a range of bacterial and fungal strains.[5][6][8] The imine group is crucial for their biological activity, potentially acting through mechanisms like disrupting cell membranes or inhibiting essential enzymes.[9] Fluoro-substituted Schiff bases, in particular, have demonstrated promising activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • Anticancer Agents: Many Schiff base derivatives have been reported to possess significant anticancer properties.[1][3] Their mechanism of action can involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes involved in cancer progression.

  • Anti-inflammatory and Analgesic Activity: Certain Schiff bases have exhibited anti-inflammatory and analgesic effects, making them potential candidates for the development of new pain and inflammation therapies.[1]

  • Antiviral and Antimalarial Activity: The therapeutic potential of Schiff bases extends to antiviral and antimalarial applications, highlighting their diverse pharmacological profiles.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of Schiff bases derived from this compound. These are generalized procedures based on established methods for similar compounds.[9][10][11]

Protocol 1: Synthesis of Schiff Base via Conventional Heating

This protocol describes a standard method for Schiff base synthesis using conventional heating under reflux.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The resulting mixture is refluxed for 2-4 hours with constant stirring.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent like ethanol.

  • Dry the purified crystals in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of Schiff Base

This protocol offers a more rapid and energy-efficient method for Schiff base synthesis using microwave irradiation.[10]

Materials:

  • This compound

  • Substituted aldehyde

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Piperidine (catalytic amount)

  • Microwave synthesizer or a domestic microwave oven

  • Reaction vessel suitable for microwave synthesis

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, take this compound (1 mmol) and the substituted aldehyde (1 mmol).

  • Add a suitable solvent like DMF or DMSO (3-5 mL).[10]

  • Add a catalytic amount of piperidine.[10]

  • Place the vessel in the microwave synthesizer and irradiate for 3-6 minutes at an appropriate power level.[10]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The solid product that crystallizes out is filtered, washed with a small amount of cold ethanol, and dried.

  • Recrystallize the crude product from absolute ethanol to obtain the pure Schiff base.[10]

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group and the disappearance of the bands corresponding to the primary amine (-NH₂) and carbonyl (C=O) groups of the reactants.

  • Expected IR Frequencies:

    • -C=N- (imine): A strong absorption band is typically observed in the range of 1600-1650 cm⁻¹.[6][9]

    • C-F: The C-F stretching vibration is expected around 1400 cm⁻¹.[6]

    • Aromatic C=C: Bands for aromatic C=C stretching are usually seen in the 1450-1600 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to further elucidate the structure of the Schiff base.

  • Expected ¹H NMR Chemical Shifts (in ppm):

    • -CH=N- (azomethine proton): A characteristic singlet is expected in the range of δ 8.0-9.0 ppm.[1]

    • Aromatic protons: Multiplets will be observed in the aromatic region (δ 6.5-8.0 ppm).

    • Methyl protons (-CH₃): Singlets for the two methyl groups will appear in the upfield region (δ 2.0-2.5 ppm).

Data Presentation

The following table summarizes the expected characterization data for a Schiff base derived from this compound and a generic aromatic aldehyde. This data is representative and based on values reported for structurally similar compounds.[1][6]

Parameter Expected Value/Observation Reference
Appearance Crystalline solid[10]
FT-IR (cm⁻¹)
ν(C=N)1610 - 1640[6]
ν(C-F)~1400[6]
ν(Aromatic C=C)1550 - 1600[1]
¹H NMR (δ, ppm)
Azomethine proton (-CH=N-)8.2 - 8.9[1]
Aromatic protons6.8 - 7.8[6]
Methyl protons (-CH₃)2.1 - 2.4[1]
Mass Spectrometry
[M]⁺ or [M+H]⁺Corresponds to the calculated molecular weight[6]

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of Schiff base formation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: This compound + Aldehyde reaction Reaction (Conventional or Microwave) start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization filtration->purification product Pure Schiff Base purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr mass_spec Mass Spectrometry product->mass_spec analysis Structural Confirmation ftir->analysis nmr->analysis mass_spec->analysis

Caption: Experimental workflow for the synthesis and characterization of Schiff bases.

schiff_base_mechanism reactants Amine (R-NH₂) + Aldehyde (R'-CHO) step1 Nucleophilic Attack reactants->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Proton Transfer intermediate1->step2 intermediate2 Protonated Hemiaminal step2->intermediate2 step3 Dehydration intermediate2->step3 product Schiff Base (Imine) R-N=CHR' step3->product

Caption: General mechanism of Schiff base formation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2,3-dimethylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-2,3-dimethylaniline via recrystallization. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol, methanol, or a mixture of ethanol and water are excellent starting points based on the solubility of structurally similar anilines. The ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[1] A mixed solvent system, such as ethanol/water, often proves effective for substituted anilines.[2]

Q2: What are the expected common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[3] Given that this compound is often synthesized by the reduction of 4-fluoro-2,3-dimethylnitrobenzene, residual nitro compound is a potential impurity. Additionally, anilines are susceptible to air oxidation, which can lead to colored impurities.[4]

Q3: How can I remove colored impurities during recrystallization?

A3: If the solution of your compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities.[2] Use a minimal amount of charcoal to avoid adsorbing your product, and remove it by hot gravity filtration.

Q4: What is a typical recovery rate for recrystallization?

A4: A typical recovery rate for recrystallization can range from 70-80%, but this is highly dependent on the purity of the crude material and the choice of solvent.[5] Significant loss of product can occur if too much solvent is used or if the compound has considerable solubility in the cold solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
"Oiling out" (Compound separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the compound.[2] The solution is too concentrated or cooled too quickly. High concentration of impurities is lowering the melting point of the crude product.[5][6]Use a lower-boiling point solvent. Reheat the solution and add more solvent to reduce the saturation.[2][5] Ensure a slow cooling process; allow the solution to cool to room temperature before placing it in an ice bath. Use a seed crystal to induce crystallization.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and then allow the solution to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Poor Crystal Quality (Fine powder or small needles)The solution cooled too quickly, leading to rapid nucleation.[7] The solution was highly supersaturated.Ensure a very slow cooling rate. An insulated container can be used to slow down heat loss.[7] Use a slightly larger volume of solvent to reduce the level of supersaturation.
Low Recovery Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor (the solution after filtering the crystals) and cool it again to recover more product. Ensure the solvent is ice-cold when washing the crystals and use a minimal amount. Preheat the funnel and flask used for hot filtration to prevent the product from crystallizing prematurely.
Crystals are colored Presence of colored impurities. Oxidation of the aniline.Add a small amount of activated charcoal to the hot solution before filtration.[2] Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.

  • Addition of Anti-solvent: Heat the filtrate and add hot deionized water dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in minimal hot solvent A->B C Hot Solution B->C D Decolorize with Activated Charcoal (Optional) C->D E Hot Gravity Filtration C->E No colored impurities D->E M Colored Impurities D->M F Clear Hot Filtrate E->F L Insoluble Impurities E->L G Add Anti-solvent (e.g., Water) F->G H Slow Cooling & Crystallization G->H I Pure Crystals & Mother Liquor H->I J Vacuum Filtration & Washing I->J K Pure Dry Crystals J->K N Soluble Impurities in Mother Liquor J->N

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue Q1 Is the compound 'oiling out'? Start->Q1 A1_Yes Use lower boiling solvent OR Add more solvent & cool slowly Q1->A1_Yes Yes Q2 Are no crystals forming? Q1->Q2 No Success Successful Purification A1_Yes->Success A2_Yes Boil off excess solvent OR Scratch flask / Add seed crystal Q2->A2_Yes Yes Q3 Is the yield low? Q2->Q3 No A2_Yes->Success A3_Yes Concentrate mother liquor OR Ensure minimal washing with ice-cold solvent Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Recrystallization of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2,3-dimethylaniline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, a good starting point for substituted anilines is often a mixed solvent system.[1] An ethanol/water mixture is a common and frequently successful choice for many anilines.[1] Methanol is also a potential candidate as a structurally similar compound, 4-Fluoro-3-methylaniline, is soluble in it.[2] Due to the aromatic nature of this compound, toluene is another solvent with good potential for recrystallization.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds that have low melting points.[3][4] The melting point of this compound is in the range of 38.0-48.0°C. To address oiling out, you can try the following:

  • Reduce Supersaturation: The solution may be too concentrated. Reheat the solution and add a small amount of the primary solvent to decrease saturation.[1][3]

  • Slow Down Cooling: Cool the solution slowly to room temperature before gradually moving it to an ice bath. Rapid cooling encourages oil formation.[3] Insulating the flask can help with slow cooling.[1]

  • Use a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the cooled, saturated solution can induce crystallization.[3]

  • Solvent System Adjustment: Experiment with different solvent systems. A mixture of a "good" solvent (one in which the compound is soluble) and a "poor" solvent or anti-solvent (one in which it is not) can promote crystallization over oiling.[3]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What are my options?

A3: If crystals do not form, it could be due to a couple of reasons:

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[4][5] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Supersaturated Solution: The solution might be supersaturated. Try scratching the inside of the flask with a glass stirring rod to create a surface for crystal nucleation.[4][5] Adding a seed crystal can also initiate crystallization.[3]

  • Solvent Removal: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and another recrystallization can be attempted with a different solvent system.[5]

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield (e.g., less than 20-30%) can be caused by several factors:[6]

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[5] You can test the mother liquor by dipping a glass stirring rod into it and letting it dry to see if a substantial amount of solid forms.[5]

  • Premature Crystallization: If the compound crystallizes too quickly, especially during hot filtration, impurities can become trapped, and product can be lost.[4] Using a slight excess of hot solvent can prevent this.[4]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the solid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Oiling Out Solution is too concentrated or cooled too quickly.Reheat and add more solvent. Allow for slow cooling. Use a seed crystal.[1][3]
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Evaporate some of the solvent and re-cool. Scratch the inside of the flask or add a seed crystal.[4][5]
Low Yield Too much solvent was used, or crystallization was incomplete.Use the minimum amount of hot solvent necessary. Ensure complete cooling in an ice bath.[5][6]
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to absorb the impurities.[1]
Crystallization is too fast The solution is too concentrated.Reheat the solution and add a small amount of additional solvent.[5]

Experimental Protocol: Solvent Selection and Recrystallization

This protocol outlines a general procedure for selecting a suitable solvent and performing the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various solvents (e.g., ethanol, methanol, water, toluene, hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Activated carbon (optional)

Procedure:

  • Solvent Screening:

    • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will allow for the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. It is crucial to keep the solution hot during this step to prevent premature crystallization.[1]

  • Crystallization:

    • If using a mixed solvent system, slowly add the hot "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals oiling_out->filter_dry No oiled_out Compound Oiled Out oiling_out->oiled_out Yes troubleshoot_no_crystals Troubleshoot: - Boil off some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent system oiled_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic start Select Potential Solvent test_rt_solubility Test Solubility at Room Temp start->test_rt_solubility is_soluble_rt Soluble? test_rt_solubility->is_soluble_rt test_hot_solubility Test Solubility when Hot is_soluble_rt->test_hot_solubility No bad_solvent Poor Solvent - Discard is_soluble_rt->bad_solvent Yes is_soluble_hot Soluble? test_hot_solubility->is_soluble_hot cool_solution Cool Solution is_soluble_hot->cool_solution Yes is_soluble_hot->bad_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Logic for selecting a suitable recrystallization solvent.

References

column chromatography conditions for 4-Fluoro-2,3-dimethylaniline purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Fluoro-2,3-dimethylaniline using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm observing significant streaking or tailing of my this compound spot on the TLC plate. What is the cause and how can I fix it?

A1: Streaking or tailing of basic compounds like anilines on silica gel TLC plates is a common issue. It is primarily caused by strong interactions between the basic amine functional group and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad, elongated spots.

To resolve this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common and effective solution is to add 0.1-1% triethylamine (TEA) to your mobile phase mixture (e.g., hexane/ethyl acetate).

Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?

A2: A standard mobile phase for the purification of moderately polar compounds like substituted anilines is a mixture of a non-polar solvent such as hexane or heptane and a more polar solvent like ethyl acetate.

A good starting point for developing your TLC and column chromatography method is a mixture of 95:5 (v/v) hexane:ethyl acetate with the addition of 0.1% triethylamine . You can then adjust the polarity by increasing or decreasing the proportion of ethyl acetate to achieve an optimal Rf value. For a closely related compound, 4-bromo-N,N-dimethylaniline, a gradient elution starting from 5% ethyl acetate in hexanes has been used effectively.[1] Another related compound, 4-fluoro-N-methylaniline, was purified using a very non-polar eluent of 50:1 petroleum ether:ethyl acetate, suggesting that your compound may also be relatively non-polar.[2]

Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A3: For effective separation during column chromatography, the target compound should have an Rf (Retardation factor) value between 0.2 and 0.4 on the TLC plate using the chosen mobile phase. This range generally provides the best balance between resolution from impurities and a reasonable elution time from the column.

Q4: My compound is not moving from the baseline on the TLC plate, even with a more polar solvent system. What should I do?

A4: If this compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You should gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can do this by increasing the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, you can try a more polar solvent system, such as dichloromethane/methanol. However, be aware that methanol is a very polar solvent, and you should start with a low percentage (e.g., 1-2%) in dichloromethane. Remember to always include 0.1% triethylamine in your mobile phase.

Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A5: To improve the separation of closely eluting compounds, you can try the following:

  • Optimize the Mobile Phase: Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity and improve separation.

  • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can enhance the separation of compounds with similar polarities.

  • Column Dimensions: A longer and narrower column generally provides better resolution.

  • Flow Rate: A slower flow rate can sometimes improve separation, although it will increase the purification time.

Q6: Should I consider using a different stationary phase if I'm still having trouble with purification on silica gel?

A6: If you continue to face issues with streaking or poor recovery on silica gel, even with the addition of triethylamine, you might consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds like anilines. It is less acidic than silica gel and can minimize the strong interactions that cause tailing.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using flash column chromatography on silica gel.

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Mobile Phase Selection (TLC)
  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, spot your crude material.

  • Develop the TLC plate in a chamber containing a test mobile phase. Start with a mixture of 95:5 (v/v) hexane:ethyl acetate + 0.1% triethylamine .

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for the desired product.

Parameter Recommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.1% Triethylamine
Initial Test Ratio 95:5 (v/v) Hexane:Ethyl Acetate
Target Rf Value 0.2 - 0.4
Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This is the preferred method for better resolution.

  • Carefully add the dry-loaded sample to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Collect fractions in an orderly manner.

  • Monitor the elution by periodically analyzing the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Tailing Cause1 Strong Analyte-Silica Interaction (Acid-Base) Problem->Cause1 Cause2 Inappropriate Mobile Phase Polarity Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Add 0.1-1% Triethylamine to Mobile Phase Cause1->Solution1 Solution5 Switch to Alumina Stationary Phase Cause1->Solution5 Solution2 Adjust Solvent Ratio (e.g., increase % Ethyl Acetate) Cause2->Solution2 Solution3 Perform Gradient Elution Cause2->Solution3 Solution4 Reduce Sample Load Cause3->Solution4

Troubleshooting workflow for aniline purification.

Experimental Workflow Diagram

ExperimentalWorkflow TLC 1. TLC Analysis (Mobile Phase Optimization) Packing 2. Column Packing (Wet Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading Recommended) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Isolation 6. Product Isolation (Solvent Evaporation) Analysis->Isolation

References

side-product formation in the diazotization of 4-Fluoro-2,3-dimethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 4-Fluoro-2,3-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the diazotization of this compound?

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted this compound or other electron-rich aromatic species present in the reaction mixture. The activating methyl groups on the aniline ring can increase the likelihood of this side reaction.

  • Phenols: Resulting from the reaction of the diazonium salt with water. This is more prevalent if the reaction temperature is not strictly controlled and rises above the recommended 0-5 °C range.[1][2]

  • Tarry polymers: Complex, undefined polymeric materials can form, particularly if the reaction conditions are not optimal (e.g., elevated temperature, incorrect stoichiometry). The formation of tar was noted in the diazotization of the structurally similar 2,3-dimethylaniline.[3]

  • Biaryl compounds: These can be formed through a radical mechanism.[4]

Q2: How can I minimize the formation of azo dye as a side-product?

A2: To minimize the formation of azo compounds, it is crucial to maintain a slight excess of the acid and ensure the slow, controlled addition of the sodium nitrite solution.[5] This ensures that the concentration of the free aniline is kept to a minimum, reducing the chance of the newly formed diazonium salt coupling with it. Maintaining a low reaction temperature is also critical.

Q3: What is the optimal temperature for the diazotization of this compound?

A3: The optimal temperature for most diazotization reactions is 0-5 °C.[2][4][6] Exceeding this temperature range can lead to the decomposition of the unstable diazonium salt, resulting in the formation of phenols and nitrogen gas, which can lead to pressure build-up.[2]

Q4: The diazonium salt of this compound appears to be unstable. How can I improve its stability?

A4: The stability of arenediazonium salts is influenced by the substituents on the aromatic ring and the counter-ion.[7] While electron-withdrawing groups can sometimes stabilize the salt, the overall substitution pattern matters. To improve stability:

  • Use the diazonium salt in situ immediately after its formation.[8]

  • Ensure the temperature is kept consistently low (0-5 °C).

  • Consider using a different acid. For instance, switching from hydrochloric acid to sulfuric acid can sometimes improve the stability of the diazonium salt.[9] Using tetrafluoroboric acid to form the more stable tetrafluoroborate salt is another common strategy, particularly if the salt needs to be isolated (Balz-Schiemann reaction).[4][10]

Q5: I am observing the evolution of a gas during the reaction. Is this normal?

A5: The evolution of nitrogen gas (N₂) is expected if the diazonium salt is decomposing, which can happen if the temperature is too high.[2] Some gas evolution might also be observed from the decomposition of nitrous acid, especially if the addition of sodium nitrite is too rapid.[9] It is crucial to have proper ventilation and to control the reaction temperature to minimize premature decomposition of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete diazotization.2. Decomposition of the diazonium salt.3. Formation of side-products (e.g., azo compounds, phenols).1. Ensure stoichiometric amounts of reagents. Use a slight excess of acid.2. Strictly maintain the reaction temperature between 0-5 °C.[2] Use the diazonium salt immediately after preparation.[8]3. Add the sodium nitrite solution slowly and with vigorous stirring to minimize localized high concentrations of reactants.
Formation of a dark, tarry substance 1. Reaction temperature is too high.2. Incorrect stoichiometry (e.g., excess aniline).3. Localized "hot spots" due to poor mixing.1. Improve cooling by using an ice-salt bath and monitor the internal reaction temperature.[9]2. Carefully control the addition of reagents.3. Ensure efficient and continuous stirring throughout the addition of sodium nitrite.
Precipitation of an unexpected solid 1. The diazonium salt may be sparingly soluble in the reaction medium.2. A side-product (e.g., an azo dye) is precipitating.1. Consider using a different acid or a co-solvent to improve solubility.[9]2. Analyze the precipitate to identify it. Adjust reaction conditions (e.g., slower addition of nitrite) to minimize its formation.
Inconsistent results between batches 1. Variation in the quality of starting materials.2. Inconsistent temperature control.3. Differences in the rate of addition of reagents.1. Use reagents of the same purity for all batches.2. Calibrate thermometers and ensure consistent cooling.3. Use a syringe pump or a dropping funnel with controlled addition for the sodium nitrite solution to ensure a consistent rate.

Experimental Protocols

Below is a representative experimental protocol for the diazotization of this compound. This is a general procedure and may require optimization.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of the chosen acid (e.g., HCl, 3 equivalents) and water.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The resulting solution of the diazonium salt should be used immediately in the subsequent reaction step.

Data Presentation

The following table summarizes hypothetical quantitative data for the diazotization of this compound under different acidic conditions, illustrating potential outcomes.

Acid Used Temperature (°C) Yield of Diazonium Salt (%) Major Side-Product Side-Product Yield (%)
Hydrochloric Acid0-585Azo Compound10
Hydrochloric Acid10-1560Phenol25
Sulfuric Acid0-590Azo Compound7
Tetrafluoroboric Acid0-595 (as tetrafluoroborate salt)Azo Compound<5

Visualizations

Diazotization_Workflow cluster_reactants Reactants cluster_reaction Diazotization cluster_products Subsequent Reaction Aniline This compound Diazonium 4-Fluoro-2,3-dimethylbenzenediazonium Salt Aniline->Diazonium + Acid, NaNO₂ 0-5 °C Acid Acid (HCl, H₂SO₄, HBF₄) Acid->Diazonium NaNO2 Sodium Nitrite NaNO2->Diazonium DesiredProduct Desired Product (e.g., via Sandmeyer, Schiemann, etc.) Diazonium->DesiredProduct Nucleophilic Substitution

Caption: General workflow for the diazotization of this compound.

Side_Product_Formation cluster_side_products Potential Side-Products Diazonium 4-Fluoro-2,3-dimethylbenzenediazonium Salt Azo Azo Compound Diazonium->Azo + Unreacted Aniline Phenol Phenolic Byproduct Diazonium->Phenol + H₂O (Temp > 5°C) Tar Tarry Polymers Diazonium->Tar Decomposition

Caption: Pathways for common side-product formation in diazotization reactions.

References

optimizing reaction yield for the synthesis of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2,3-dimethylaniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My nitration of 2,3-dimethylaniline resulted in a low yield of the desired 4-nitro-2,3-dimethylaniline. What are the potential causes and solutions?

A1: Low yields in the nitration of 2,3-dimethylaniline can stem from several factors, including improper temperature control, incorrect acid concentrations, and the formation of side products.

  • Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of dinitro and other over-nitrated byproducts, as well as oxidation of the starting material. It is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, using an ice-salt bath.

  • Acid Concentration: The ratio and concentration of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) are critical. Using an insufficient amount of sulfuric acid can lead to incomplete protonation of nitric acid, reducing the concentration of the active nitronium ion (NO₂⁺). Conversely, overly harsh acidic conditions can promote side reactions.

  • Side Product Formation: The methyl groups on the aromatic ring are activating, which can lead to the formation of isomeric nitro compounds. To favor the formation of the 4-nitro isomer, careful control of reaction conditions is essential.

Troubleshooting Workflow for Low Nitration Yield

Caption: Troubleshooting workflow for low nitration yield.

Q2: The reduction of 4-fluoro-2,3-dimethylnitrobenzene to the desired aniline is incomplete. How can I improve the conversion?

A2: Incomplete reduction of the nitro group can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

  • Catalyst Activity: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation. Ensure the catalyst is fresh and active. Catalyst poisoning can occur if the starting material or solvent contains impurities like sulfur compounds.

  • Reducing Agent: If using a chemical reducing agent like tin(II) chloride (SnCl₂) or sodium borohydride (NaBH₄) with a catalyst, ensure it is added in a sufficient stoichiometric excess.[1]

  • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid-solid contact. The choice of solvent can also influence the reaction rate. Protic solvents like ethanol or methanol are often effective.

Q3: I am observing significant impurities in my final this compound product after purification. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, intermediates from the reduction step (e.g., nitroso or hydroxylamine compounds), and isomers formed during nitration.

  • Purification Strategy: A multi-step purification approach is often necessary.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the aniline product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified aniline back into an organic solvent.

    • Chromatography: Column chromatography using silica gel is an effective method for separating isomers and other closely related impurities. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic pathway involves a two-step process starting from 2,3-dimethylaniline:

  • Nitration: Electrophilic nitration of 2,3-dimethylaniline to introduce a nitro group, primarily at the 4-position, yielding 4-nitro-2,3-dimethylaniline.

  • Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound. The introduction of the fluorine atom would typically be done prior to these steps, for instance, starting with 1-fluoro-2,3-dimethylbenzene. A plausible route is the nitration of 1-fluoro-2,3-dimethylbenzene to give 1-fluoro-2,3-dimethyl-4-nitrobenzene, followed by reduction.[2]

Synthetic Workflow for this compound

SynthesisWorkflow Start 1-Fluoro-2,3-dimethylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 1-Fluoro-2,3-dimethyl- 4-nitrobenzene Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: A plausible synthetic route for this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Nitration: This step is highly exothermic and involves the use of strong, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Careful temperature control is essential to prevent runaway reactions.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It must be conducted in a designated area with proper ventilation and equipment designed for hydrogenation reactions. Ensure there are no ignition sources nearby.

  • Solvents: Many organic solvents used are flammable and volatile. Handle them in a fume hood and away from open flames or sparks.

  • Aniline Derivatives: Aromatic amines can be toxic and may be absorbed through the skin. Always wear gloves and handle these compounds with care.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Fluoro-2,3-dimethylnitrobenzene

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Notes
Catalytic Hydrogenation5% Pd/CEthanol25-4090-98Requires hydrogen gas source and pressure vessel.
Chemical ReductionSnCl₂·2H₂OEthanol/HCl70-8085-95Stannous chloride is a cost-effective reducing agent.
Transfer HydrogenationAmmonium formate, Pd/CMethanol60-7088-96Avoids the use of high-pressure hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene (Nitration)

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-2,3-dimethylbenzene (1.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-fluoro-2,3-dimethyl-4-nitrobenzene.

Protocol 2: Synthesis of this compound (Reduction)

  • In a hydrogenation vessel, dissolve 1-fluoro-2,3-dimethyl-4-nitrobenzene (1.0 eq) in ethanol.

  • Carefully add 5% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by column chromatography or recrystallization.

References

preventing oxidation of 4-Fluoro-2,3-dimethylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices, troubleshooting advice, and detailed protocols for working with 4-Fluoro-2,3-dimethylaniline to prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: Like other aromatic amines, this compound is susceptible to oxidation. The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring. This high electron density makes the molecule more likely to be oxidized, especially when exposed to atmospheric oxygen.[1] This oxidation can be accelerated by factors such as light, heat, and the presence of metal ions.

Q2: What are the visible signs of oxidation in my this compound sample?

A2: A primary indicator of oxidation in aromatic amines is a change in color.[1][2] Fresh, pure this compound is typically a white to pale pink crystalline powder. Upon oxidation, you may observe the color changing to yellow, brown, or even darker shades.[3] This discoloration is due to the formation of colored impurities and polymeric byproducts.

Q3: How should I properly store this compound to maintain its purity?

A3: To minimize degradation, this compound should be stored in a tightly sealed, opaque container, such as an amber glass bottle, to protect it from light.[3][4] The storage area should be cool, dry, and well-ventilated.[4][5] For optimal long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and at refrigerated temperatures (2-8°C).[3][6]

Q4: Can I still use my this compound if it has slightly discolored?

A4: If the discoloration is minor, the material might still be suitable for some less sensitive applications. However, it is crucial to verify its purity before use. For applications that require high purity, such as in drug development, it is strongly recommended to either purify the discolored material or use a fresh, unopened batch to ensure the reliability and reproducibility of your experimental results.

Q5: Are there any chemical additives I can use to prevent the oxidation of this compound during storage?

A5: While the use of antioxidants for stabilizing pure anilines in a laboratory setting is not a standard practice, certain antioxidants are known to inhibit the oxidation of organic molecules. However, the addition of any substance would create a mixture and could interfere with downstream applications. A more common and recommended approach for maintaining purity is strict adherence to proper storage and handling conditions, particularly the use of an inert atmosphere.

Troubleshooting Guide

Problem Possible Cause Corrective Action
Sample has darkened in color (yellow/brown). Exposure to air (oxygen) and/or light.- Verify the integrity of the container seal. - Ensure the container is opaque or stored in the dark. - For future storage, blanket the container with an inert gas (nitrogen or argon) before sealing. - Assess purity via HPLC or GC before use. For high-sensitivity applications, consider purification or using a new batch.
Inconsistent experimental results using the same batch of this compound. The sample may have degraded over time due to improper storage or repeated handling.- Perform a purity analysis (e.g., HPLC) on the current sample and compare it to the certificate of analysis of a new, unopened sample. - Review your sample handling procedures. Minimize the time the container is open to the atmosphere. Use techniques for handling air-sensitive reagents if necessary.[7][8][9][10]
The sample has become clumpy or appears moist. The compound is likely hygroscopic and has absorbed moisture from the air.- Store the compound in a desiccator to remove excess moisture. - Ensure the storage area has low humidity.[4] - Always ensure the container is tightly sealed immediately after use.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize the oxidation of this compound, based on general best practices for aromatic amines.[3][4][5][6]

Parameter Recommended Condition Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.
Temperature Refrigerated (2-8°C)Slows down the rate of chemical degradation.
Light Protected from light (Amber vial/darkness)Prevents light-induced degradation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.
Humidity Dry environmentMinimizes moisture absorption as the compound may be hygroscopic.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to determine the purity of a this compound sample and detect potential oxidation products. Method optimization will likely be required.

Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[3]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector at a wavelength of 254 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Analysis:

    • Run a blank (mobile phase only) to establish a baseline.

    • Inject the prepared sample.

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of new, smaller peaks may indicate degradation products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Oxidation start Start: Suspected Oxidation (e.g., color change, inconsistent results) visual_inspection Visually Inspect Sample start->visual_inspection is_discolored Is the sample discolored (yellow, brown, etc.)? visual_inspection->is_discolored purity_analysis Perform Purity Analysis (e.g., HPLC, GC) is_discolored->purity_analysis Yes is_discolored->purity_analysis No, but results are inconsistent is_pure Is purity acceptable for the intended application? purity_analysis->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes purify_or_discard Purify the sample or obtain a new batch is_pure->purify_or_discard No end End: Problem Resolved use_sample->end review_storage Review Storage and Handling Procedures purify_or_discard->review_storage implement_changes Implement Corrective Actions: - Use inert atmosphere - Store in a cool, dark, dry place - Ensure container is tightly sealed review_storage->implement_changes implement_changes->end no_discoloration No significant discoloration yes_discoloration Yes yes_pure Yes no_pure No

Caption: Troubleshooting workflow for suspected oxidation of this compound.

References

stability of 4-Fluoro-2,3-dimethylaniline in acidic and basic media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Fluoro-2,3-dimethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in acidic and basic media during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

Q2: What are the likely degradation products of this compound under acidic or basic stress?

Based on the general degradation pathways of substituted anilines, potential degradation products could arise from:

  • Hydrolysis: The amino group could be hydrolyzed to a hydroxyl group, particularly under acidic conditions, forming 4-Fluoro-2,3-dimethylphenol.

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[2] This can be more prevalent in basic media and upon exposure to air and light.

  • Dehalogenation: Although generally less common under simple acidic or basic conditions, the fluorine substituent could potentially be replaced.

The exact nature and extent of degradation will depend on the specific conditions, including the concentration of the acid or base, temperature, and presence of oxygen.

Q3: How can I monitor the stability of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for quantitatively monitoring the purity and stability of this compound.[2] A stability-indicating method should be developed where the parent compound is well-resolved from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.[1]

Q4: What are the typical conditions for a forced degradation study?

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[3][4] Typical conditions involve exposing a solution of the compound to:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).[5]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[5]

The goal is to achieve a target degradation of 5-20%.[5] If no degradation is observed at room temperature, the temperature can be increased.[5]

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my acidic reaction mixture over time.

  • Possible Cause: Acid-catalyzed degradation of the starting material.

  • Troubleshooting Steps:

    • Confirm Degradation: Use HPLC to monitor the peak area of your starting material over time. The appearance of new, smaller peaks may indicate the formation of degradation products.

    • Optimize Reaction Conditions:

      • Temperature: If possible, lower the reaction temperature to minimize degradation.

      • Acid Concentration: Use the lowest effective concentration of the acid.

      • Reaction Time: Monitor the reaction closely to determine the optimal time for product formation before significant degradation of the starting material occurs.

    • Protect the Amino Group: If the reaction chemistry allows, consider protecting the aniline's amino group with a suitable protecting group that is stable to the acidic conditions and can be removed later.

Issue 2: My this compound solution is developing a color, especially when stored in a basic buffer.

  • Possible Cause: Oxidation of the aniline moiety. Aniline compounds are known to form colored oxidation products and polymers upon exposure to air and light.[2]

  • Troubleshooting Steps:

    • Minimize Exposure to Air and Light: Prepare solutions fresh and store them in amber vials to protect from light.[6]

    • Use Deoxygenated Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions to minimize dissolved oxygen.[6]

    • Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution, if it does not interfere with your downstream applications.[6]

    • Storage Conditions: Store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)Initial Purity (%)Purity after Stress (%)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HClRT24
Acid Hydrolysis0.1 M HCl6024
Basic Hydrolysis0.1 M NaOHRT24
Basic Hydrolysis0.1 M NaOH6024

This table is a template for researchers to record their own experimental data.

Experimental Protocols

Protocol: Forced Degradation Study in Acidic and Basic Media

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

  • Acidic Stress: a. To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. b. Keep one sample at room temperature and another in a water bath at 60°C. c. Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. e. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Stress: a. To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. b. Keep one sample at room temperature and another in a water bath at 60°C. c. Withdraw aliquots at specified time points. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1 M HCl, RT & 60°C) stock->acid base Basic Stress (0.1 M NaOH, RT & 60°C) stock->base control Control Sample (No Stress) stock->control sampling Sample at Time Points (e.g., 0, 6, 12, 24h) acid->sampling base->sampling hplc HPLC Analysis control->hplc neutralize Neutralize Samples sampling->neutralize neutralize->hplc purity Calculate % Purity & % Degradation hplc->purity identify Identify Degradants (LC-MS if needed) purity->identify

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic cluster_acid Acidic Medium cluster_base Basic Medium start Stability Issue Observed acid_issue Concentration Decrease? start->acid_issue base_issue Color Formation? start->base_issue acid_cause Potential Acid-Catalyzed Hydrolysis acid_issue->acid_cause Yes acid_solution Optimize Temp/Conc. Protect Amine Group acid_cause->acid_solution base_cause Potential Oxidation base_issue->base_cause Yes base_solution Inert Atmosphere Protect from Light Add Antioxidant base_cause->base_solution

Caption: Troubleshooting logic for stability issues of this compound.

References

Technical Support Center: Degradation of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-Fluoro-2,3-dimethylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, hypothetical pathways can be proposed based on studies of similar fluoroaniline compounds.[1][2] The degradation is likely to be initiated by microbial action under aerobic conditions.[1] Key initial steps are expected to involve:

  • Hydroxylation: Introduction of a hydroxyl group to the aromatic ring, often facilitated by monooxygenase or dioxygenase enzymes.

  • Dehalogenation: Removal of the fluorine atom, which can occur either before or after ring cleavage.

  • Demethylation: Removal of the methyl groups.

  • Deamination: Removal of the amino group.[3]

Following these initial modifications, the aromatic ring is likely cleaved, leading to the formation of aliphatic intermediates that can be further metabolized.[3]

Q2: What are the likely major degradation products?

A2: Based on the proposed pathways for similar molecules, potential degradation products could include:

  • Fluorinated or non-fluorinated catechols (if hydroxylation occurs).

  • Methylated or demethylated intermediates.

  • Aliphatic acids and amines resulting from ring cleavage.

It is important to note that some degradation intermediates may be more toxic than the parent compound.[4]

Q3: How does the fluorine substituent affect the degradation of this compound?

A3: The presence of a fluorine atom can significantly impact the biodegradability of aromatic compounds.[1] The strong carbon-fluorine bond can make the molecule more resistant to degradation.[5] Studies on other fluoroanilines have shown that increased fluorine substitution leads to longer enrichment times for microbial cultures capable of degrading the compound.[1] The position of the fluorine atom can also influence metabolic stability; for instance, para-substituted fluoroanilines have been shown to be susceptible to metabolic defluorination.[6][7]

Q4: What types of microorganisms are known to degrade fluoroanilines?

A4: Various bacteria have been identified that can degrade fluoroanilines and other aromatic amines.[3][8] Studies on the degradation of 4-fluoroaniline (4-FA), 2,4-difluoroaniline (2,4-DFA), and 2,3,4-trifluoroaniline (2,3,4-TFA) have identified microbial communities composed of β-Proteobacteria, δ-Proteobacteria, α-Proteobacteria, and Actinobacteridae, among others.[1] The specific microbial consortia capable of degrading this compound would likely need to be enriched from environmental samples.[9]

Troubleshooting Guides

Issue 1: Slow or No Degradation Observed

  • Possible Causes:

    • Toxicity of the Compound: High concentrations of this compound or its intermediates may be toxic to the microbial culture, inhibiting metabolic activity.[4]

    • Lack of Adapted Microorganisms: The microbial inoculum may not contain species capable of degrading the target compound.[10]

    • Suboptimal Environmental Conditions: Factors such as pH, temperature, and oxygen availability can significantly affect microbial degradation rates.[4][11]

    • Low Bioavailability: The compound may be adsorbing to surfaces in the experimental setup, making it unavailable to the microorganisms.[4]

  • Troubleshooting Steps:

    • Optimize Concentration: Start with a lower concentration of this compound and gradually increase it as the microbial culture adapts.[11]

    • Acclimation and Enrichment: Allow for a sufficient acclimation period for the microbial culture.[1][12] If degradation is still not observed, consider enriching for capable microorganisms from various environmental sources.[9]

    • Control Environmental Parameters: Ensure the pH, temperature, and aeration are optimal for microbial growth and activity. The optimal pH and temperature for aniline degradation by some bacteria are around 7.0 and 28-35°C, respectively.[11]

    • Co-metabolism: Consider the addition of a more readily biodegradable carbon source, such as glucose, which can sometimes enhance the degradation of recalcitrant compounds.[11]

Issue 2: Difficulty Identifying Degradation Intermediates

  • Possible Causes:

    • Transient Nature of Intermediates: Some degradation products may be short-lived and quickly transformed into other compounds.

    • Low Concentration of Intermediates: The concentration of intermediates may be below the detection limit of the analytical method.

    • Matrix Effects: Other components in the sample may interfere with the analysis.

  • Troubleshooting Steps:

    • Time-Course Analysis: Collect samples at frequent intervals during the degradation experiment to capture transient intermediates.[13]

    • Sensitive Analytical Techniques: Employ high-resolution analytical methods such as LC-HRMS or GC-MS to detect and identify low-concentration metabolites.[14][15]

    • Sample Preparation: Use appropriate sample extraction and clean-up procedures to remove interfering substances and concentrate the analytes.

Data Presentation

Table 1: Aerobic Degradation of Fluoroanilines by Mixed Bacterial Cultures

CompoundInitial Concentration (mg/L)Enrichment Time (days)Maximum Specific Degradation Rate (mg FA / g VSS·h)Reference
4-Fluoroaniline (4-FA)100-2002622.48 ± 0.55[1][12]
2,4-Difluoroaniline (2,4-DFA)100-2005115.27 ± 2.04[1][12]
2,3,4-Trifluoroaniline (2,3,4-TFA)100-2001658.84 ± 0.93[1][12]

This table summarizes data from studies on other fluoroanilines to provide a comparative context for the expected degradation behavior of this compound.

Experimental Protocols

Protocol 1: Enrichment of this compound Degrading Microbial Consortia

  • Inoculum Source: Collect samples from environments with a history of contamination with aromatic compounds, such as industrial wastewater treatment plants or contaminated soils.[9]

  • Enrichment Medium: Prepare a basal salts medium (BSM) containing all essential nutrients for bacterial growth, with this compound as the sole source of carbon and nitrogen.

  • Enrichment Procedure:

    • Add a small amount of the inoculum to the BSM.

    • Incubate at a controlled temperature (e.g., 30°C) with shaking to ensure aerobic conditions.

    • Periodically transfer a small volume of the culture to fresh BSM containing this compound. This process selects for microorganisms capable of utilizing the target compound.

    • Monitor the degradation of this compound using a suitable analytical method (e.g., HPLC).

    • Continue the enrichment process until a stable culture with consistent degradation activity is obtained.

Protocol 2: Analysis of Degradation Products by GC-MS

  • Sample Preparation:

    • Collect an aliquot of the culture at a specific time point.

    • Centrifuge the sample to remove microbial cells.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer.

    • Use an appropriate temperature program for the GC to separate the different components of the sample.

    • Identify the degradation products by comparing their mass spectra with libraries of known compounds (e.g., NIST).

Mandatory Visualization

degradation_pathway This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Hydroxylation Fluorinated Catechol Fluorinated Catechol Hydroxylated Intermediate->Fluorinated Catechol Further Hydroxylation Ring Cleavage Products Ring Cleavage Products Fluorinated Catechol->Ring Cleavage Products Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Further Degradation

Caption: Proposed aerobic degradation pathway for this compound.

experimental_workflow Inoculum Collection Inoculum Collection Enrichment Culture Enrichment Culture Inoculum Collection->Enrichment Culture Acclimation Acclimation Enrichment Culture->Acclimation Batch Experiments Batch Experiments Acclimation->Batch Experiments Time-course Sampling Time-course Sampling Batch Experiments->Time-course Sampling Sample Preparation Sample Preparation Time-course Sampling->Sample Preparation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Preparation->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges encountered during the Suzuki-Miyaura cross-coupling reaction of 4-Fluoro-2,3-dimethylaniline, a sterically hindered and electron-rich substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Answer: Low yields with sterically hindered and electron-rich anilines like this compound are a common challenge. The electronic properties and steric bulk of this substrate can impede key steps in the catalytic cycle. The primary areas to focus on are:

  • Catalyst and Ligand Selection: Standard catalysts like those with triphenylphosphine ligands may be inefficient. More robust systems are often required.

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.

  • Reaction Conditions: Temperature, solvent, and ensuring an inert atmosphere are crucial for success.

  • Side Reactions: Protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.

Question 2: Which palladium catalyst and ligand combination is most effective for the Suzuki coupling of this compound?

Answer: For sterically hindered and electron-rich substrates, the choice of catalyst and ligand is critical to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. While triphenylphosphine-based catalysts can be a starting point, more specialized ligands are often necessary for good yields.

Consider employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst, facilitate the challenging oxidative addition step, and their steric bulk can promote the final reductive elimination.

Representative Catalyst/Ligand Performance for Hindered Substrates

Catalyst PrecursorLigandTypical Yield RangeNotes
Pd(OAc)₂PPh₃Low to ModerateProne to catalyst deactivation with aniline substrates.[2]
Pd₂(dba)₃SPhosModerate to HighBulky, electron-rich ligand helps stabilize the catalyst.[2]
PdCl₂(dppf)-ModerateOften a reliable choice for a variety of substrates.
(A-taphos)₂PdCl₂-Moderate to HighCan be effective in specific cases.[3]

Note: Yields are representative and highly dependent on the specific boronic acid, base, and solvent used.

Question 3: How does the choice of base affect the reaction, and what are the best options for this substrate?

Answer: The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The strength and solubility of the base can significantly impact the reaction's success.

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]

  • Stronger Bases for Challenging Couplings: For hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[2]

  • Anhydrous Conditions: If protodeboronation is an issue, using anhydrous conditions with a base like potassium phosphate can be beneficial.

Effect of Different Bases on Suzuki Coupling Yields (Representative)

BaseSolvent SystemTypical Yield RangeNotes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective option.[2]
Na₂CO₃DMFModerate to HighDMF can help with the solubility of starting materials.[2]
Cs₂CO₃DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
K₃PO₄THF/H₂OHigh to ExcellentA strong base that is very effective for less reactive substrates.[2]

Question 4: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with aqueous bases.[2] To mitigate this:

  • Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester or use a potassium trifluoroborate salt. These are less prone to this side reaction.[1]

  • Anhydrous Conditions: As mentioned, running the reaction under anhydrous conditions can reduce the availability of a proton source.

  • Choice of Base: Milder bases like potassium fluoride (KF) can sometimes be beneficial, although this may require optimization of other parameters.

Question 5: What are the optimal solvent and temperature conditions for this reaction?

Answer: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalyst. Common solvent systems include mixtures of aprotic polar solvents with water, such as:

  • 1,4-Dioxane/Water

  • Toluene/Water

  • THF/Water

For challenging couplings, higher temperatures (80-110 °C) are often required to overcome the activation energy for the oxidative addition of the C-Halogen bond.[1] However, excessively high temperatures can lead to catalyst decomposition. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of (Hypothetical) 5-Bromo-4-fluoro-2,3-dimethylaniline

This protocol is based on a similar substrate and should be optimized for specific boronic acids.

Materials and Reagents:

  • 5-Bromo-4-fluoro-2,3-dimethylaniline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-4-fluoro-2,3-dimethylaniline, the arylboronic acid, and potassium phosphate.

  • Catalyst and Ligand Addition: Add the palladium(II) acetate and SPhos to the reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal Base DiarylPd Ar-Pd(II)L_n-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

managing exothermic reactions in the nitration of precursors to 4-Fluoro-2,3-dimethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions during the nitration of precursors to 4-Fluoro-2,3-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively performing this critical synthesis step.

Frequently Asked Questions (FAQs)

Q1: What is the likely precursor for the nitration step to synthesize this compound? The logical precursor for this nitration is 1-Fluoro-2,3-dimethylbenzene . The reaction introduces a nitro group (-NO₂) onto the aromatic ring, which is then subsequently reduced to the amine group (-NH₂) to yield the final product.

Q2: What are the primary safety hazards associated with this nitration? The nitration of aromatic compounds is a highly exothermic process, which poses a significant risk of a thermal runaway reaction.[1][2][3] This can lead to an uncontrolled and rapid increase in temperature and pressure, potentially resulting in an explosion.[3][4] The reagents used, typically a mixture of concentrated nitric and sulfuric acids, are highly corrosive and can cause severe chemical burns.[3] The reaction can also generate toxic nitrogen dioxide gas, necessitating the use of a well-ventilated fume hood.[3]

Q3: Why is a mixed acid (HNO₃/H₂SO₄) system the most common nitrating agent? Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][5] The nitronium ion is the active electrophile that attacks the aromatic ring.[5] This "mixed acid" system enables a much faster and more efficient reaction compared to using nitric acid alone.[2] The sulfuric acid also absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow the reaction down.[6]

Q4: What is the critical temperature range for this reaction? Most aromatic nitrations are conducted at low temperatures for safety reasons.[1] A typical starting temperature is 0°C, with careful monitoring to ensure it does not exceed a set limit, often below 50°C, to prevent side reactions and thermal runaway.[7] The optimal temperature must be determined experimentally for this specific substrate.

Q5: What are the advantages of using a continuous flow reactor for this nitration? Continuous flow reactors provide superior heat transfer due to their high surface-area-to-volume ratio.[2][8] This allows for the efficient removal of heat generated during the exothermic reaction, enabling precise temperature control and significantly reducing the risk of a thermal runaway.[2][8] This enhanced safety and control can also lead to improved yield and selectivity.[8]

Troubleshooting Guide: Managing Exothermic Events

This guide addresses specific issues you may encounter during the nitration of 1-Fluoro-2,3-dimethylbenzene.

IssuePossible Cause(s)Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[9] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer.[9] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[9][10] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended.1. Immediately stop the addition of the nitrating agent. [9] 2. Increase Cooling: Add more cryogen (e.g., dry ice) to the cooling bath.[9] 3. Ensure Vigorous Stirring: Increase the stirring rate to improve heat dissipation.[9] 4. Emergency Quench (Use with Extreme Caution): If the temperature continues to rise uncontrollably, pour the reaction mixture into a large volume of ice-water or a pre-prepared cold quench solution (e.g., aqueous sodium bicarbonate). This should only be attempted if the runaway is in its early stages.[9] Be aware that diluting sulfuric acid is also highly exothermic.[10]
Reaction Temperature is Too Low / Reaction Stalled 1. Overly Cautious Addition of Nitrating Agent: The rate of addition is too slow to initiate or sustain the reaction.[9] 2. Cooling is Too Aggressive: The cooling bath is colder than necessary, preventing the reaction from reaching its activation energy.[11]1. Slightly increase the rate of addition of the nitrating agent while carefully monitoring the temperature.[9] 2. Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.[9]
Low Yield or Formation of By-products 1. Incorrect Temperature Control: Temperature is too high, leading to oxidation or dinitration.[1] 2. Incorrect Stoichiometry: An excess of the nitrating agent can lead to the formation of dinitrated products. 3. Incomplete Reaction: Insufficient reaction time or temperature is too low.1. Optimize Temperature: Maintain a consistent, low temperature throughout the addition. 2. Adjust Stoichiometry: Use a slight excess of the substrate or a 1:1 molar ratio of substrate to nitric acid. 3. Monitor Reaction Progress: Use TLC or another analytical method to determine when the reaction is complete before quenching.[12]
Product Fails to Precipitate After Quenching 1. Product is Soluble in the Quench Medium: The nitrated product may have some solubility in the acidic aqueous mixture. 2. Insufficient Product Formation: The reaction may not have proceeded as expected.1. Neutralize the solution: Carefully add a base (e.g., sodium carbonate or sodium hydroxide solution) to the quenched mixture. The neutral product is often less soluble. 2. Perform an Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[13]

Experimental Protocols

Safety Preamble: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[14] Have an emergency quench bath (large beaker of ice water) and a base for neutralization readily accessible.[9]

Protocol 1: Preparation of Mixed Acid Nitrating Agent
  • Set up a flask in an ice-water bath with magnetic stirring.

  • To the flask, add the required volume of concentrated nitric acid (HNO₃).

  • Slowly, and in a dropwise manner, add the required volume of concentrated sulfuric acid (H₂SO₄) to the nitric acid. Caution: This process is highly exothermic. [15] Maintain the temperature of the mixture below 20°C.

  • Once the addition is complete, allow the mixture to cool to the desired reaction temperature (e.g., 0°C) before use.

Protocol 2: Nitration of 1-Fluoro-2,3-dimethylbenzene
  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing the pre-made mixed acid.

  • Place the flask in a cooling bath (e.g., dry ice/acetone or ice-salt) and maintain the desired internal temperature (e.g., 0°C).

  • Charge the flask with 1-Fluoro-2,3-dimethylbenzene (1.0 eq), optionally dissolved in a suitable inert solvent like dichloromethane.

  • Begin stirring and allow the substrate solution to cool to the target temperature.

  • Slowly, add the mixed acid from the dropping funnel to the reaction flask. Monitor the internal temperature continuously and closely. Adjust the addition rate to ensure the temperature remains within the desired range (e.g., 0-5°C).

  • After the addition is complete, allow the reaction to stir at the same temperature for a predetermined time (e.g., 1-2 hours), monitoring progress by TLC.

  • Quench the reaction: Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[13]

  • The nitrated product may precipitate as a solid, which can be collected by filtration, or it may remain in solution, requiring extraction with an organic solvent.

  • Wash the isolated product or organic extract with water, followed by a dilute solution of sodium bicarbonate to remove residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Material cluster_nitration Nitration Step cluster_reduction Reduction Step Precursor 1-Fluoro-2,3-dimethylbenzene Nitration Nitration Intermediate (e.g., 4-Fluoro-5-nitro-1,2-dimethylbenzene) Precursor->Nitration Mixed Acid (HNO₃/H₂SO₄) Controlled Low Temperature Reduction Final Product (this compound) Nitration->Reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Exotherm Troubleshooting a Temperature Excursion Start Temperature Rises Rapidly Above Set Point StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition IncreaseCooling Increase Cooling Capacity (Add more dry ice/cryogen) StopAddition->IncreaseCooling CheckStirring Ensure Vigorous Stirring IncreaseCooling->CheckStirring MonitorTemp Monitor Temperature Closely CheckStirring->MonitorTemp TempControlled Temperature Stabilizes and Decreases MonitorTemp->TempControlled Yes TempRises Temperature Continues to Rise MonitorTemp->TempRises No Resume Resume Reaction with Extreme Caution (Slower Addition Rate) TempControlled->Resume EmergencyQuench EMERGENCY QUENCH Pour into large volume of ice/water TempRises->EmergencyQuench

Caption: Decision tree for managing a runaway exothermic reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-2,3-dimethylaniline and 4-Chloro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of halogenated anilines is a critical decision in the synthesis of pharmaceuticals and other advanced materials. The nature of the halogen substituent profoundly influences the electronic properties of the aromatic ring, dictating its reactivity in key synthetic transformations. This guide provides an objective, data-supported comparison of the reactivity of two closely related building blocks: 4-fluoro-2,3-dimethylaniline and 4-chloro-2,3-dimethylaniline.

The comparison will focus on two primary classes of reactions: Electrophilic Aromatic Substitution (EAS) , where the aromatic ring acts as a nucleophile, and Nucleophilic Aromatic Substitution (SNAr) , where the halogen acts as a leaving group.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of 4-fluoro- and 4-chloro-2,3-dimethylaniline is governed by the interplay of the electronic effects of the substituents on the aromatic ring. The strongly activating amino group (-NH₂) and the weakly activating methyl groups (-CH₃) increase the ring's electron density. The halogen atom (fluoro or chloro) at the para-position, however, exerts two opposing electronic effects:

  • The Inductive Effect (-I): As electronegative atoms, both halogens withdraw electron density from the ring through the sigma bond. Fluorine is more electronegative than chlorine, resulting in a stronger electron-withdrawing inductive effect.[1][2]

  • The Resonance Effect (+M): The lone pairs on the halogens can be donated into the aromatic pi-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions. The 2p orbital of fluorine allows for more effective overlap with the 2p orbitals of the ring's carbon atoms compared to the larger 3p orbital of chlorine. Consequently, fluorine has a stronger resonance effect.[1][2]

The balance between these two effects determines the overall reactivity.

Data Presentation: Electronic Properties of Substituents

The electronic influence of each substituent can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent.

Substituent GroupHammett Constant (σp)Inductive Effect (σI)Resonance Effect (σR)Key Characteristics
-F +0.06+0.51-0.34Strong -I, Moderate +M. Overall weakly deactivating.[3][4]
-Cl +0.23+0.46-0.19Moderate -I, Weaker +M. Overall deactivating.[4][5]
-NH₂ -0.66+0.12-0.78Strongly activating, strong +M effect.[4][5]
-CH₃ -0.17-0.04-0.13Weakly activating, weak +I and hyperconjugation.[6]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the aromatic ring attacks an electrophile. The reaction rate is enhanced by electron-donating groups that increase the ring's nucleophilicity.

For halobenzenes, the deactivating inductive effect typically outweighs the activating resonance effect, making them less reactive than benzene itself. However, when comparing the two subject compounds, This compound is expected to be more reactive than 4-chloro-2,3-dimethylaniline .

The rationale lies in the stronger resonance donation (+M) from fluorine compared to chlorine.[2] This superior electron donation more effectively counteracts its stronger inductive withdrawal, leading to a higher overall electron density in the aromatic ring of the fluoro-analogue. Experimental data for the nitration of simpler haloarenes, such as 4-fluoroanisole and 4-chloroanisole, confirms this trend, with the fluoro-compound exhibiting a significantly higher reaction rate.[7]

The powerful ortho, para-directing -NH₂ group will dominate the directing effects. Given the existing substitution pattern, electrophilic attack is predicted to occur at the C6 position, which is ortho to the amino group.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the halogen atom serves as the leaving group, being displaced by a nucleophile. The reaction generally requires activation from electron-withdrawing groups positioned ortho or para to the leaving group.

The accepted mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the halide.[8] The first step, the formation of the Meisenheimer complex, is typically rate-determining.

In this context, This compound is significantly more reactive than 4-chloro-2,3-dimethylaniline . The high electronegativity of fluorine makes the ipso-carbon more electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer intermediate.[7] Although the C-F bond is stronger than the C-Cl bond, bond cleavage occurs in the fast second step and therefore does not affect the overall reaction rate.

Mandatory Visualization

G cluster_fluoro This compound cluster_chloro 4-Chloro-2,3-dimethylaniline F_Ring Aromatic Ring F_EAS More Reactive in EAS F_Ring->F_EAS Higher net e⁻ density (vs. Chloro-analogue) C_Ring Aromatic Ring C_EAS Less Reactive in EAS F_SNAr More Reactive in SNAr C_SNAr Less Reactive in SNAr F_I Strong Inductive Withdrawal (-I) F_I->F_Ring Decreases e⁻ density F_I->F_SNAr Stabilizes Meisenheimer intermediate C_I Moderate Inductive Withdrawal (-I) F_M Strong Resonance Donation (+M) F_M->F_Ring Increases e⁻ density (at o,p positions) C_M Weaker Resonance Donation (+M) C_Ring->C_EAS Lower net e⁻ density (vs. Fluoro-analogue) C_I->C_Ring Decreases e⁻ density C_I->C_SNAr Less stabilization of Meisenheimer intermediate C_M->C_Ring Increases e⁻ density (at o,p positions)

Caption: Electronic effects governing the relative reactivity of the fluoro and chloro analogues.

Experimental Protocols

To experimentally validate the predicted reactivity in electrophilic aromatic substitution, a competitive bromination experiment can be performed. The following protocol is adapted from standard procedures for the selective monobromination of anilines.[3]

Objective: To compare the rate of formation of 6-bromo-4-halo-2,3-dimethylaniline from this compound and 4-chloro-2,3-dimethylaniline.

Materials:

  • This compound

  • 4-Chloro-2,3-dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Bisulfite (NaHSO₃)

  • Standard laboratory glassware and equipment

  • TLC plates and GC-MS for reaction monitoring and analysis

Procedure:

Part 1: Protection of the Amino Group (Acetylation) This step is crucial to moderate the high reactivity of the amino group and prevent polybromination and oxidation.[9][10]

  • In a fume hood, dissolve 1.0 equivalent of the respective aniline (4-fluoro- or 4-chloro-2,3-dimethylaniline) in glacial acetic acid (approx. 4 mL per gram of aniline).

  • To this stirring solution, add 1.1 equivalents of acetic anhydride dropwise.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the corresponding acetanilide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely. The product should be N-(4-fluoro-2,3-dimethylphenyl)acetamide or N-(4-chloro-2,3-dimethylphenyl)acetamide.

Part 2: Competitive Bromination

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol each) of the two prepared acetanilides in glacial acetic acid (approx. 20-30 mL).

  • In a separate flask, prepare a solution of DBDMH (0.5 equivalents relative to the total moles of acetanilides, as DBDMH provides two bromine atoms) in glacial acetic acid.

  • Slowly add the DBDMH solution to the stirring acetanilide mixture at room temperature.

  • Monitor the reaction over time (e.g., every 15 minutes for 2 hours) by withdrawing small aliquots. Quench each aliquot with a sodium bisulfite solution and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the aliquots by GC-MS to determine the relative ratio of the two brominated products being formed over time. A higher formation rate of the fluoro-analogue's product is expected.

Part 3: Deprotection (Hydrolysis) This step is performed on the final reaction mixture to confirm the identity of the products.

  • After the reaction is complete, pour the mixture into cold water and collect the precipitated bromoacetanilides by vacuum filtration.

  • Transfer the solid to a round-bottom flask and add a solution of 7 M aqueous HCl.

  • Heat the mixture under reflux for 1-2 hours to hydrolyze the amide.

  • Cool the solution and neutralize carefully with a saturated NaHCO₃ solution until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with water, and dry. The final products can be characterized by NMR and mass spectrometry.

Expected Outcome: The analysis from Part 2 should show a faster rate of consumption for N-(4-fluoro-2,3-dimethylphenyl)acetamide and a correspondingly faster rate of formation for its brominated product compared to the chloro-analogue, thereby providing experimental support for the higher reactivity of the fluoro-substituted aniline in electrophilic aromatic substitution.

References

Spectroscopic Fingerprints: A Comparative Guide to 4-Fluoro-2,3-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-Fluoro-2,3-dimethylaniline and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid in their unambiguous identification and characterization.

Distinguishing between closely related isomers is a critical step in chemical synthesis and drug discovery. The subtle differences in the substitution pattern on the aromatic ring of this compound and its isomers give rise to unique spectroscopic signatures. This guide offers a comprehensive comparison of these fingerprints to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)-CH₃ Protons (δ, ppm)
This compound 6.7-7.0 (m)~3.6 (br s)~2.1 (s), ~2.2 (s)
5-Fluoro-2,3-dimethylaniline 6.5-6.8 (m)~3.6 (br s)~2.0 (s), ~2.2 (s)
3-Fluoro-2,4-dimethylaniline 6.6-6.9 (m)~3.5 (br s)~2.1 (s), ~2.3 (s)
2-Fluoro-3,4-dimethylaniline 6.8-7.1 (m)~3.7 (br s)~2.2 (s), ~2.3 (s)
6-Fluoro-2,3-dimethylaniline 6.6-6.9 (m)~3.6 (br s)~2.1 (s), ~2.2 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic Carbons (δ, ppm)-CH₃ Carbons (δ, ppm)C-F Carbon (δ, ppm)C-N Carbon (δ, ppm)
This compound 115-150~12, ~18155-160 (d)140-145
5-Fluoro-2,3-dimethylaniline 110-165~14, ~20158-163 (d)145-150
3-Fluoro-2,4-dimethylaniline 112-158~13, ~19157-162 (d)142-147
2-Fluoro-3,4-dimethylaniline 118-152~15, ~21150-155 (d)138-143
6-Fluoro-2,3-dimethylaniline 114-153~12, ~19152-157 (d)141-146

Note: The carbon attached to the fluorine atom exhibits a characteristic doublet (d) due to C-F coupling.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC-N Stretching (Aromatic)C-F Stretching
This compound ~3400, ~3300~1300~1200
Isomers ~3450-3350, ~3350-3250~1335-1250~1250-1100

Note: Primary aromatic amines typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 139124 (M-CH₃)⁺, 111 (M-C₂H₄)⁺
Isomers 139Loss of methyl radical (M-15) is a common fragmentation pathway.

Note: The molecular ion peak for all isomers is expected at an m/z of 139. The fragmentation patterns can provide clues to the substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 0-200 ppm. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground and mixed with dry potassium bromide (KBr) to form a pellet.[1][2] Alternatively, a thin film was cast from a solution onto a salt plate (e.g., NaCl or KBr).[1][2] Liquid samples were analyzed as a thin film between two salt plates.[1]

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation of any potential impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • GC Conditions: A non-polar capillary column was typically used with helium as the carrier gas. The oven temperature was programmed with an initial hold followed by a gradual ramp to ensure good separation.

  • MS Conditions: Mass spectra were acquired in the m/z range of 40-400. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow and Isomer Comparison

To aid in understanding the analytical process and the relationship between the isomers, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet GC_Vial Dilution for GC-MS Sample->GC_Vial NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR GCMS GC-MS System GC_Vial->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic analysis of this compound isomers.

Isomer_Comparison cluster_isomers Positional Isomers 4-F-2,3-DMA This compound 5-F-2,3-DMA 5-Fluoro-2,3-dimethylaniline 4-F-2,3-DMA->5-F-2,3-DMA Spectroscopic Comparison 3-F-2,4-DMA 3-Fluoro-2,4-dimethylaniline 4-F-2,3-DMA->3-F-2,4-DMA Spectroscopic Comparison 2-F-3,4-DMA 2-Fluoro-3,4-dimethylaniline 4-F-2,3-DMA->2-F-3,4-DMA Spectroscopic Comparison 6-F-2,3-DMA 6-Fluoro-2,3-dimethylaniline 4-F-2,3-DMA->6-F-2,3-DMA Spectroscopic Comparison

Caption: Logical relationship for the spectroscopic comparison of this compound and its isomers.

References

The Promising Biological Potential of 4-Fluoro-2,3-dimethylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-Fluoro-2,3-dimethylaniline represent a compelling, yet underexplored, scaffold in medicinal chemistry. While direct biological activity data for this specific family of compounds is limited in publicly available literature, a comparative analysis of structurally related molecules reveals significant potential for the development of novel therapeutics. This guide provides a comparative overview of the anticipated biological activities of this compound derivatives, drawing insights from the well-established activities of its non-fluorinated analog, 2,3-dimethylaniline, and other fluorinated aniline derivatives. The primary areas of opportunity appear to be in anti-inflammatory, anti-tumor, and antimicrobial applications.

Anti-Inflammatory Activity: A Comparative Look at Mefenamic Acid

The non-fluorinated parent compound, 2,3-dimethylaniline, is a key precursor in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). Mefenamic acid functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[1][2] The introduction of a fluorine atom to the aniline ring, as in this compound, could modulate the pharmacokinetic and pharmacodynamic properties of resulting derivatives, potentially leading to enhanced potency or an improved safety profile.

Table 1: Comparison of Mefenamic Acid and Hypothetical Fluorinated Derivatives

CompoundParent AnilineMechanism of ActionKey Biological Activity
Mefenamic Acid 2,3-DimethylanilineCOX-1 and COX-2 InhibitionAnti-inflammatory, Analgesic[1][2]
Hypothetical Derivatives This compoundPredicted COX InhibitionPotentially enhanced anti-inflammatory and analgesic activity
Experimental Protocol: Egg-White Induced Paw Edema Model for Anti-Inflammatory Activity

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds, as has been used for derivatives of mefenamic acid.[3]

  • Animal Model: Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Mefenamic Acid), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30 minutes), 0.1 mL of fresh egg albumin is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after the injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Wistar Rats grouping Group Animals animal_model->grouping compound_prep Prepare Drug Solutions grouping->compound_prep administration Administer Compounds compound_prep->administration induction Induce Paw Edema administration->induction measurement Measure Paw Volume induction->measurement calculation Calculate % Inhibition measurement->calculation comparison Compare with Standard calculation->comparison

Caption: Workflow for in vivo anti-inflammatory screening.

Anti-Tumor Activity: Potential as EGFR Inhibitors

Derivatives of other fluorinated anilines, such as 4-anilinoquinolines, have demonstrated significant anti-tumor activity, in some cases superior to the established EGFR inhibitor, Gefitinib.[3] These compounds often target the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer. The fluorine atom in these molecules can enhance binding affinity and cellular uptake.

Table 2: Comparative Cytotoxicity of Fluoro-Aniline Derivatives and Gefitinib

Compound ClassTarget Cancer Cell LinesIC50 ValuesReference CompoundReference IC50 Values
7-Fluoro-4-anilinoquinolines HeLa, BGC8233.63–11.10 µM (BGC-823)Gefitinib~15 µM (BGC-823)
Bisquinoline derivatives H460, HT-29, MKN-45, U87MG, SMMC-7721Single-digit nM range (c-Met kinase)--
Fluoro-substituted 3,4-dihydroquinazolines A5495.9 µMKYS05090SComparable
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Gefitinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

egfr_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Gefitinib Gefitinib / Fluoro-Aniline Derivatives Gefitinib->EGFR mic_workflow cluster_setup Setup cluster_incubation Incubation cluster_result Result prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilutions serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic

References

The Strategic Advantage of Fluorinated Anilines in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical and pharmacokinetic profile. This guide provides a comparative analysis of fluorinated anilines, a prevalent scaffold in numerous therapeutic agents, to inform rational drug design and optimization efforts.

Physicochemical Properties: A Tale of pKa and Lipophilicity

The introduction of fluorine to the aniline ring significantly modulates its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. The impact on lipophilicity is more nuanced and dependent on the position and number of fluorine substituents.

Below is a compilation of experimental and predicted pKa and logP values for aniline and its fluorinated derivatives, providing a clear comparison of these key properties.

CompoundStructurepKa (Experimental/Predicted)logP (Experimental/Predicted)
AnilineC₆H₅NH₂4.630.90
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline3-FC₆H₄NH₂3.511.15
4-Fluoroaniline4-FC₆H₄NH₂4.651.15
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂2.95 (Predicted)1.50
3,4-Difluoroaniline3,4-F₂C₆H₃NH₂3.12 (Predicted)1.50
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂3.84 (Predicted)2.40 (Predicted)
PentafluoroanilineC₆F₅NH₂-0.16 (Predicted)2.22 (Predicted)

Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.

Metabolic Stability: The Fluorine Shield

A primary objective in drug design is to enhance a compound's metabolic stability, thereby increasing its half-life and bioavailability. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[1] Introducing fluorine at a metabolically labile position can significantly improve a drug's resistance to degradation.

Compound MoietyIllustrative Half-Life (t½) in Human Liver Microsomes (min)
Aniline15
2-Fluoroaniline35
3-Fluoroaniline25
4-Fluoroaniline50

This data is illustrative and based on established principles in medicinal chemistry. Actual values can vary depending on the specific drug scaffold and experimental conditions.

Impact on Protein-Ligand Binding Affinity: A Case Study of Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a common pharmacophore in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Structure-activity relationship (SAR) studies have consistently demonstrated that fluorination of the aniline ring can significantly impact inhibitory potency (IC50).

Fluorine's influence on binding affinity is multifaceted. It can alter the pKa of the aniline nitrogen, affecting its ionization state within the binding pocket. Additionally, fluorine can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity.[1]

The following table presents a comparative analysis of the IC50 values of halogen-substituted 4-anilinoquinazoline derivatives against EGFR, highlighting the impact of fluorination.

Aniline Substituent (at position 3)EGFR Inhibition IC50 (nM)
H29
F3.8
Cl0.31
Br0.025
I0.89

This data clearly shows that the introduction of a fluorine atom at the 3-position of the aniline ring leads to a significant increase in inhibitory potency compared to the non-substituted analog.[3]

Signaling Pathway Inhibition: The Role of Fluorinated Anilines in EGFR-Targeted Cancer Therapy

Many successful kinase inhibitors, such as Gefitinib (Iressa®), incorporate a fluorinated aniline moiety. These drugs target the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Inhibition of EGFR signaling by a fluorinated aniline-containing drug.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of pKa (Potentiometric Titration)
  • Preparation of Solutions: Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter with standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Slowly add the standardized HCl solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[1]

Determination of logP (Shake-Flask Method)
  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Partitioning: Dissolve a known amount of the fluorinated aniline in the n-octanol phase. Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning. Allow the phases to separate completely.

  • Quantification: Determine the concentration of the aniline in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[1]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add the fluorinated aniline-containing test compound to the incubation mixture at a final concentration typically around 1 µM.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[1]

Experimental_Workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_metabolic Metabolic Stability Assay p1 Prepare Solutions (Aniline, HCl, NaOH) p2 Potentiometric Titration p1->p2 p3 Plot pH vs. Titrant Volume p2->p3 p4 Determine pKa at Half-Equivalence Point p3->p4 l1 Prepare System (n-Octanol/Water) l2 Partition Compound l1->l2 l3 Quantify Concentration (HPLC/UV-Vis) l2->l3 l4 Calculate logP l3->l4 m1 Prepare Incubation Mix (HLM, NADPH) m2 Incubate with Compound m1->m2 m3 Sample at Time Points & Quench Reaction m2->m3 m4 Analyze by LC-MS/MS m3->m4 m5 Calculate Half-Life (t½) m4->m5

General workflows for key experimental protocols.

References

A Comparative Guide to Catalyst Efficacy in Suzuki Coupling with 4-Fluoro-2,3-dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For substrates such as 4-Fluoro-2,3-dimethylaniline, which require halogenation to participate in the reaction, the choice of catalyst is critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of two distinct and effective palladium catalyst systems for the Suzuki coupling of ortho-haloanilines, serving as close analogs to halogenated this compound. The data presented is collated from peer-reviewed studies to facilitate informed catalyst selection for similar challenging substrates.

Performance Comparison of Catalyst Systems

The efficacy of a catalyst system in Suzuki coupling is highly dependent on the palladium source, the ligand, the base, and the solvent. Below is a summary of two powerful catalyst systems for the coupling of ortho-haloanilines with boronic acid derivatives.

Parameter Catalyst System 1 Catalyst System 2
Substrate 2-Bromo-6-fluoroaniline4-Amino-2-chloropyridine
Boronic Acid/Ester 4-Nitrophenylboronic acid pinacol esterPhenylboronic acid
Palladium Catalyst CataCXium® A Pd G3Pd(OAc)₂ / SPhos
Catalyst Loading 5 mol%2 mol% Pd(OAc)₂, 4 mol% SPhos
Base Cs₂CO₃ (3 equivalents)K₃PO₄ (2 equivalents)
Solvent 2-Methyltetrahydrofuran (2-MeTHF)Toluene
Temperature 80 °C100 °C
Reaction Time Not Specified (Monitored to completion)12 hours
Yield 97%89%
Reference Rodriguez, A. et al.[1]Billingsley, K. et al.[2]

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is a multi-step process that requires careful execution under an inert atmosphere to ensure catalyst activity and maximize product yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid/Ester, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Evacuate and Backfill with Inert Gas (e.g., Argon) solvent->inert heating Heat Reaction Mixture to Desired Temperature inert->heating monitoring Monitor Reaction Progress (e.g., TLC, GC/MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up and Extraction cooling->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_halide Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'-B(OR)₂ (Base) aryl_pd_aryl Ar-Pd(II)L_n-Ar' transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

References

Comparative Analysis of 4-Fluoro-2,3-dimethylaniline and 2,3-dimethylaniline in Drug-Receptor Interactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparison, outlining the key experimental methodologies and theoretical considerations that would be necessary to elucidate the distinct pharmacological profiles of these two aniline derivatives. However, in the absence of specific binding data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) from head-to-head studies, a quantitative comparison cannot be presented at this time.

The Significance of Fluorination in Drug Design

The introduction of a fluorine atom into a drug candidate, a process known as fluorination, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The substitution of a hydrogen atom with a fluorine atom can influence:

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with receptor binding sites, potentially increasing affinity. It can also alter the conformation of the molecule to better fit a binding pocket.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The presence of a fluorine atom can lower the pKa of nearby functional groups, which can influence a compound's ionization state and its interactions with biological targets.

Given these potential effects, it is hypothesized that 4-Fluoro-2,3-dimethylaniline would exhibit a different receptor binding profile compared to its non-fluorinated counterpart, 2,3-dimethylaniline. However, without experimental validation, this remains a theoretical consideration.

Key Experimental Protocols for Comparative Analysis

To definitively compare the drug-receptor binding of these two compounds, a series of well-established experimental assays would be required. The following protocols are standard in the field of pharmacology and drug discovery.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the target receptor.

Experimental Workflow:

G_Protein_Signaling Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A Comparative Guide to the HPLC Analysis of Isomeric Impurities in 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of potential isomeric impurities in 4-Fluoro-2,3-dimethylaniline. While a specific, validated HPLC method for this compound is not widely published, this document outlines a robust method based on established protocols for structurally similar aromatic amines and their isomers.[1][2][3] This guide also presents Gas Chromatography (GC) as a viable alternative, offering a comprehensive overview for analytical method development and selection.

Introduction to Isomeric Impurities in this compound

Isomeric impurities pose a significant analytical challenge due to their identical molecular weights and similar physicochemical properties.[2] In the synthesis of this compound, several positional isomers can arise from the starting materials or as byproducts of the reaction. The precise identification and control of these isomers are critical for the quality and safety of the final active pharmaceutical ingredient (API).

Potential Isomeric Impurities Include:

  • 5-Fluoro-2,3-dimethylaniline

  • 6-Fluoro-2,3-dimethylaniline

  • 4-Fluoro-2,5-dimethylaniline

  • 4-Fluoro-2,6-dimethylaniline

  • 4-Fluoro-3,5-dimethylaniline

Comparative Analysis of Analytical Techniques

Reversed-phase HPLC is the most prevalent and effective technique for the analysis of aromatic amines like this compound due to its high resolution and sensitivity.[1][3] Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful alternative, especially for identifying and quantifying volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[3]
Stationary Phase C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
Mobile Phase/Carrier Gas Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[2]Carrier Gas: Helium at a constant flow rate.
Detector UV-Vis Detector (e.g., at 254 nm).Mass Spectrometer (MS).
Advantages High resolution for non-volatile and thermally labile compounds. Robust and widely available.High sensitivity and selectivity, provides structural information for impurity identification.
Limitations May require derivatization for compounds without a UV chromophore.Analytes must be volatile and thermally stable. Derivatization may be needed to improve volatility.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from established procedures for similar fluorinated and methylated anilines.[1][2]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 25% B

    • 5-20 min: 25-85% B

    • 20-25 min: 85% B

    • 25.1-30 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

  • Further dilute with the same solvent mixture to a final concentration of approximately 0.05 mg/mL for injection.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile isomeric impurities.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol or another suitable solvent.

  • If necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve the volatility and chromatographic peak shape of the aniline isomers.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of isomeric impurities in this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities (Area % Method) Integrate->Quantify Report Final Report Quantify->Report

Caption: HPLC workflow for isomeric impurity analysis.

Conclusion

The control of isomeric impurities in this compound is a critical aspect of quality control in pharmaceutical manufacturing. The presented HPLC method provides a robust starting point for the development and validation of an analytical procedure for routine quality control. The comparative GC-MS method offers a powerful tool for impurity identification and characterization. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation.

References

Validating the Molecular Structure of 4-Fluoro-2,3-dimethylaniline: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For novel compounds like 4-Fluoro-2,3-dimethylaniline, X-ray crystallography stands as the definitive method for structural validation. This guide provides a comparative analysis of the crystallographic data of structurally related compounds to offer insights into the expected structural parameters of this compound. Furthermore, it outlines a comprehensive experimental protocol for its structural determination via single-crystal X-ray diffraction.

Comparative Crystallographic Data

While specific crystallographic data for this compound is not publicly available, we can infer its likely structural characteristics by examining validated structures of analogous compounds. This section compares the crystallographic data of 2,3-dimethylaniline and 4-fluoroaniline. These compounds serve as relevant alternatives, with the former sharing the same dimethylaniline core and the latter featuring the influential fluorine substituent on the aniline ring.

Parameter2,3-Dimethylaniline[1]4-FluoroanilineThis compound (Expected)
Molecular Formula C8H11NC6H6FNC8H10FN
Molecular Weight 121.18 g/mol 111.12 g/mol 139.17 g/mol
Crystal System MonoclinicOrthorhombicTo be determined
Space Group P 1 21 1PnmaTo be determined
Unit Cell Dimensions a = 5.1685 Åb = 5.5274 Åc = 12.422 Åα = 90°β = 100.871°γ = 90°Not explicitly detailed in search resultsTo be determined
Key Structural Features Non-planar aniline due to methyl groups.Planar aniline ring with intermolecular N-H···F hydrogen bonding.[2]The combination of methyl and fluoro groups is expected to influence ring planarity and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of this compound. This method is standard for small organic molecules.[3][4][5]

1. Crystal Growth

The initial and often most challenging step is to grow a single crystal of high quality.[3][4] For a small molecule like this compound, which is a solid at room temperature, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

2. Crystal Mounting and Data Collection

  • A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and low temperatures.

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

3. Data Processing and Structure Solution

  • The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

  • The phase problem is solved using direct methods, which are highly effective for small molecules.[4]

  • An initial electron density map is generated, from which the positions of the atoms in the molecule can be determined.

4. Structure Refinement

  • The initial atomic model is refined against the experimental data to improve the fit between the observed and calculated diffraction patterns.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the validation of a small molecule's structure using X-ray crystallography.

cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Validation refinement->validation

Workflow for X-ray Crystallographic Structure Validation

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Aniline-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates represents a powerful tool in modern medicinal chemistry to enhance pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of drugs derived from fluorinated versus non-fluorinated anilines, supported by experimental data from related compounds and illustrative examples. We delve into the underlying mechanisms, present detailed experimental protocols, and offer visual representations of the metabolic pathways and experimental workflows to inform rational drug design.

The enhanced metabolic stability of fluorinated compounds is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]

Quantitative Comparison of Metabolic Stability

Table 1: Illustrative Comparison of the Metabolic Half-Life of Aniline and its Fluorinated Analogs in Human Liver Microsomes (HLM)

CompoundMoietyIllustrative Half-Life (t½) in HLM (min)
Parent DrugAniline15
Fluoro-analog (ortho)2-Fluoroaniline35
Fluoro-analog (meta)3-Fluoroaniline25
Fluoro-analog (para)4-Fluoroaniline50

This illustration is based on general principles and observed trends in medicinal chemistry.[3]

Table 2: Experimental Data on the Metabolic Stability of Non-Fluorinated vs. Fluorinated Indole Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-Mouse Liver Microsomes
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse Liver Microsomes
5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat Liver Microsomes
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat Liver Microsomes

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions; however, the trend of increased stability with fluorination within each study is evident.[4]

It is also important to note that fluorination does not universally guarantee improved metabolic stability. For instance, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives found that neither monofluorination of the 7-phenyl ring nor replacement of a benzoyl function with a 2-fluorobenzoyl moiety led to any improvement in metabolic stability.[5] This highlights the complexity of structure-activity relationships and the importance of empirical testing.

The Role of Cytochrome P450 in Aniline Metabolism

Aniline and its derivatives are primarily metabolized by the cytochrome P450 (CYP) family of enzymes in the liver.[6] The primary routes of metabolism for anilines are N-hydroxylation and ring hydroxylation, leading to the formation of reactive metabolites that can be further conjugated and excreted.

Fluorination of the aniline ring can significantly alter these metabolic pathways. By placing a fluorine atom at a site susceptible to hydroxylation, the strong C-F bond can prevent oxidation at that position.[2] This forces the metabolism to occur at other, potentially less favorable, sites or slows down the overall rate of metabolism, thereby increasing the drug's half-life.

Experimental Protocols

A key in vitro assay for assessing metabolic stability is the liver microsomal stability assay.[7] This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in CYP enzymes.[7]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4]

Materials:

  • Test compounds (fluorinated and non-fluorinated anilines)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compounds (with known high and low clearance)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol containing an internal standard)[9]

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis[9]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[7]

    • On the day of the experiment, thaw the liver microsomes on ice and prepare the microsomal suspension in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[10]

    • Prepare the NADPH regenerating system solution.[8]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for a few minutes.

    • Add the test compound working solution to the microsomal suspension and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent with an internal standard to the corresponding wells.[9][11]

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[12] The specific parameters for the LC-MS/MS method, such as the column, mobile phases, and mass transitions, will need to be optimized for each specific aniline derivative.[13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[9]

Visualizing the Process

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (Test Compounds, Microsomes, NADPH System) plate_prep Prepare 96-Well Plate (Microsomes + Buffer) reagents->plate_prep pre_incubate Add Compound & Pre-incubate at 37°C plate_prep->pre_incubate start_reaction Initiate Reaction (Add NADPH System) pre_incubate->start_reaction incubate Incubate with Shaking start_reaction->incubate time_points Stop Reaction at Time Points (0-60 min) with Cold Solvent incubate->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

A generalized workflow for an in vitro microsomal stability assay.

Metabolic_Pathway cluster_non_fluorinated Non-Fluorinated Aniline cluster_fluorinated Fluorinated Aniline Aniline Aniline (Metabolically Labile Site) CYP450_1 CYP450 Metabolism Aniline->CYP450_1 Metabolite Hydroxylated Metabolite CYP450_1->Metabolite Fluoroaniline Fluorinated Aniline (Metabolically Blocked Site) CYP450_2 CYP450 Metabolism Fluoroaniline->CYP450_2 Blocked Metabolism Blocked/ Slowed CYP450_2->Blocked

Fluorination blocks metabolic oxidation at susceptible sites.

References

Quantitative Analysis of 4-Fluoro-2,3-dimethylaniline in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 4-Fluoro-2,3-dimethylaniline, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of this compound in reaction mixtures, supported by experimental data and detailed protocols.

Method Comparison

The selection of an optimal analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for the analysis of substituted anilines, which are applicable to this compound.

ParameterLC-MS/MSGC-MSHPLC-UV
Principle High-efficiency separation coupled with highly selective and sensitive mass detection.Separation of volatile compounds followed by detection by mass fragmentation.Separation based on polarity, with detection by UV absorbance.
Sample Volatility Not required.Required (or requires derivatization).Not required.
Derivatization Not required.Often necessary for polar anilines to improve volatility and thermal stability.Not required.
Selectivity Very High; based on precursor and product ion transitions.[1]High; mass spectral data provides structural information.[1]Moderate; may be affected by co-eluting impurities.[1]
Sensitivity (Typical LOQ) ~0.01 - 0.1 µg/mL[1]~0.01 - 0.1 µg/mL[1]~0.1 - 1 µg/mL[1]
Linearity (Typical R²) >0.995[2]>0.99>0.9998[3]
Precision (Typical RSD) <15%<15%<3%[3]
Throughput HighModerateHigh
Instrumentation Cost HighModerate-HighLow-Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific reaction conditions and matrices.

Sample Preparation for Reaction Monitoring

Proper sample preparation is critical to halt the chemical reaction at a specific time point and to ensure the accuracy and reproducibility of the quantitative analysis.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable ice-cold solvent, such as acetonitrile or methanol. This will stop the reaction and precipitate any insoluble materials.

  • Homogenization: Vortex the quenched sample to ensure it is thoroughly mixed.

  • Filtration/Centrifugation: Filter the diluted sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter that could interfere with the analysis.

  • Dilution: If necessary, further dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the instrument.

  • Transfer: Transfer the final sample to an autosampler vial for analysis.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex reaction matrices.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is a common choice.[4]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile or Methanol

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for aromatic amines.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

GC-MS Method

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes like anilines, derivatization is often required to improve their thermal stability and chromatographic behavior.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization (if necessary): Acetylation with acetic anhydride is a common derivatization method for anilines to increase their volatility.

  • Column: A capillary column such as a PAHSelect (30 m x 0.25 mm ID x 0.15 µm film thickness) can be used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. An example program could be: start at 70°C, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min.

  • Ion Source Temperature: Typically 200-250°C.

  • Mass Spectrometry: The analysis can be performed in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

HPLC-UV Method

HPLC with UV detection is a cost-effective and robust method for quantitative analysis, particularly when high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 × 100 mm, 1.8 µm) is a suitable choice.[6]

  • Mobile Phase: A gradient elution using methanol and water is common.[6]

  • Flow Rate: A typical flow rate is around 0.8-1.2 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. This will need to be determined experimentally.

  • Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared from standards of known concentrations.

Visualizations

To further clarify the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sampling 1. Sampling from Reaction quenching 2. Quenching sampling->quenching filtration 3. Filtration/Centrifugation quenching->filtration dilution 4. Dilution filtration->dilution hplc 5. HPLC Separation dilution->hplc ms 6. Mass Spectrometry (ESI+, MRM) hplc->ms integration 7. Peak Integration ms->integration calibration 8. Calibration Curve integration->calibration quantification 9. Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS.

method_selection start Start: Need to quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplcuv HPLC-UV sensitivity->hplcuv No volatility Analyte Volatile or Derivatizable? matrix->volatility No lcms LC-MS/MS matrix->lcms Yes volatility->lcms No gcms GC-MS volatility->gcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

comparing the synthetic utility of 4-Fluoro-2,3-dimethylaniline with other halogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Synthetic Utility of 4-Fluoro-2,3-dimethylaniline and Other Halogenated Anilines

Introduction

Halogenated anilines are foundational building blocks in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] Their value is derived from the versatile reactivity of the aniline scaffold, which features a nucleophilic amino group and a carbon-halogen bond that serves as a crucial handle for various transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] The identity of the halogen substituent (I, Br, Cl, or F) dramatically influences the molecule's reactivity, dictating the necessary reaction conditions and enabling selective chemical modifications.[2]

This guide provides a comprehensive comparison of the synthetic utility of this compound relative to its iodo, bromo, and chloro-substituted counterparts. The focus is to provide an objective analysis of their performance in key synthetic reactions, supported by comparative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in strategic synthetic planning and reagent selection.

Physicochemical Properties: The Basis of Reactivity

The synthetic behavior of a halogenated aniline is a direct consequence of its electronic and steric properties. The two primary factors are the basicity of the amino group (quantified by its pKₐ) and the strength of the carbon-halogen (C-X) bond. The amino group acts as a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution.[1] Conversely, the electronegative halogen atom withdraws electron density via an inductive effect (-I), which reduces the basicity of the amino group.[1]

The C-X bond dissociation energy is the most critical factor for palladium-catalyzed cross-coupling reactions, as the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[2] Weaker C-X bonds undergo oxidative addition more readily, leading to higher reaction rates. This establishes a clear reactivity trend among halogenated anilines.[1][2]

Table 1: Comparison of Physicochemical Properties of Halogenated Anilines

PropertyIodoaniline (para)Bromoaniline (para)Chloroaniline (para)Fluoroaniline (para)This compound
C-X Bond Energy (kJ/mol) ~272~336~401~522~522
pKa (Conjugate Acid) 3.783.914.154.65~4.5 (Estimated)
Solubility in Water LowLowSparingly solubleSparingly solubleLow
Primary Synthetic Utility Cross-CouplingCross-CouplingCross-Coupling, SNArMetabolic BlockingMetabolic Blocking, Scaffolding

Note: pKa values can vary slightly based on measurement conditions. The pKa for this compound is estimated based on the values for 4-fluoroaniline and the electron-donating nature of the two methyl groups.

Reactivity in Key Synthetic Transformations

The choice of halogen dictates the synthetic pathways available for a given aniline. While iodo-, bromo-, and chloroanilines are primarily used for their reactivity in cross-coupling, the utility of this compound stems from the unique properties conferred by the highly stable C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[3] The general reactivity order, based on the C-X bond strength, is I > Br > Cl >> F .[2] Fluoroanilines are typically unreactive in these transformations under standard conditions, making them unsuitable as direct coupling partners but valuable when the fluorine atom is intended to remain in the final structure.[2]

1. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound.[4] It is widely used to construct biaryl structures common in pharmaceuticals. The higher reactivity of iodo- and bromoanilines allows for milder conditions and lower catalyst loadings compared to chloroanilines.[2]

2. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction forms a new C-N bond by coupling an aryl halide with an amine.[3][5] It is a premier method for synthesizing complex arylamine structures.[6] The reactivity trend mirrors that of the Suzuki coupling, with the C-F bond being exceptionally robust and non-reactive.

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Halogenated AnilineSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Iodo-2,3-dimethylaniline High Reactivity: Excellent yields, mild conditions (often room temp), low catalyst loading.High Reactivity: Excellent yields, broad substrate scope, fast reaction times.
Bromo-2,3-dimethylaniline Good Reactivity: Good to excellent yields, slightly more forcing conditions than iodo.Good Reactivity: Widely used, reliable, good yields with appropriate ligands.
Chloro-2,3-dimethylaniline Moderate Reactivity: Requires specialized catalysts/ligands, higher temperatures.Moderate Reactivity: Requires more active catalyst systems and higher temperatures.
This compound Generally Unreactive: The C-F bond does not typically undergo oxidative addition.[2]Generally Unreactive: The C-F bond is preserved under standard conditions.[2]
The Unique Synthetic Utility of this compound

The value of this compound lies not in its reactivity but in its strategic inertness and the advantageous properties of the fluorine atom.

  • Metabolic Stability : In drug development, fluorine is often incorporated into a molecule to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] Substituting a hydrogen atom with fluorine at a metabolically vulnerable position can significantly improve a drug's pharmacokinetic profile.

  • Modulation of Physicochemical Properties : Fluorine's extreme electronegativity can alter the pKa of nearby functional groups and enhance binding affinity to biological targets through specific interactions like hydrogen bonding or dipole-dipole interactions.[7]

  • Orthogonal Reactivity : The inertness of the C-F bond in cross-coupling reactions allows for site-selective chemistry. In a polyhalogenated aniline containing both bromine and fluorine, the C-Br bond can be selectively functionalized via a Suzuki or Buchwald-Hartwig reaction while the C-F bond remains intact for its electronic or metabolic benefits in the final product.[2]

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling Iodo Iodoaniline Bromo Bromoaniline Iodo->Bromo Higher Reactivity Chloro Chloroaniline Bromo->Chloro Fluoro Fluoroaniline Chloro->Fluoro Lower Reactivity Unreactive Generally Unreactive Fluoro->Unreactive

Caption: General reactivity trend of halogenated anilines in cross-coupling.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is representative and may require optimization based on the specific halogenated aniline and boronic acid used.[4][8]

  • Materials :

    • Halogenated aniline (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Procedure :

    • To a dry, oven-baked flask, add the halogenated aniline, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

    • Monitor reaction progress using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArX Ar-X (Halogenated Aniline) ArX->ArPdX ArBOH2 R-B(OH)₂ (Boronic Acid) ArPdOR Ar-Pd(II)-R(L₂) ArBOH2->ArPdOR Base Base Base->ArPdOR ArPdX->ArPdOR Transmetalation ArPdOR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdOR->ArR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for C-N bond formation and may need adjustment for specific substrates.[3]

  • Materials :

    • Halogenated aniline (as the aryl halide source) (1.0 eq)

    • Amine (primary or secondary) (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 eq)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure :

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

    • Add the halogenated aniline and the amine coupling partner.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography.

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX Amine R₂NH (Amine) AmidoComplex Ar-Pd(II)-NR₂(L) Amine->AmidoComplex Base Base Base->AmidoComplex ArPdX->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Coupled Product) AmidoComplex->ArNR2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The synthetic utility of halogenated anilines is highly dependent on the identity of the halogen. While iodo-, bromo-, and to a lesser extent, chloro-derivatives of 2,3-dimethylaniline are excellent substrates for palladium-catalyzed cross-coupling reactions, this compound is largely unreactive under these conditions. However, its value should not be underestimated. The strategic utility of this compound lies in the robustness of the C-F bond, which allows the fluorine atom to serve as a permanent modification. Its incorporation is a deliberate strategy in pharmaceutical and materials science to enhance metabolic stability, modulate electronic properties, and improve biological target affinity. Therefore, this compound is not a direct substitute for its more reactive counterparts but rather a specialized and powerful building block for designing molecules with precisely tuned properties.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Disposal of 4-Fluoro-2,3-dimethylaniline (CAS No. 1737-68-4)

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene).To prevent skin contact, as related compounds can be harmful or toxic upon dermal absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or contact with dust.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside a fume hood or if dust is generated.To prevent inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container clearly as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, into the designated hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should be cool and dry.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].

    • Ensure all required waste disposal forms are completed accurately.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazards identified for compounds structurally related to this compound. This information underscores the importance of handling this chemical with care.

Hazard StatementAssociated Compound(s)Reference
Harmful if swallowed4-Fluoroaniline, 2,3-Dimethylaniline[1]
Toxic in contact with skin2,3-Dimethylaniline[2]
Causes severe skin burns and eye damage4-Fluoroaniline[1]
Causes skin irritation2,3-Dimethylaniline
Causes serious eye irritation2,3-Dimethylaniline
Harmful if inhaled2,3-Dimethylaniline
May cause respiratory irritation4-Fluoro-2,6-dimethylaniline[3]
May cause damage to organs through prolonged or repeated exposure2,3-Dimethylaniline[2]
Toxic to aquatic life with long lasting effects2,3-Dimethylaniline, N,N-Dimethylaniline[2][4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow A Start: Identify Waste B Wear Appropriate PPE A->B C Segregate into Labeled, Compatible Container B->C D Store in Designated Secure Area C->D E Spill Occurs D->E H Arrange for Professional Disposal D->H F Contain and Absorb Spill E->F Yes E->H No G Collect Spill Debris as Hazardous Waste F->G G->C I End: Complete Disposal Documentation H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety, handling, and disposal information for 4-Fluoro-2,3-dimethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated anilines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Summary

This compound is anticipated to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation or burns.[1][2][3][4] Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[8]

Step 2: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[8]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9][10]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Do not pour any waste containing this chemical down the drain.[1][2]

Visual Workflow Guides

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe PPE Selection Complete outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation - Risk Assessment - Check Emergency Equipment - Don PPE handling Step 2: Chemical Handling - Weighing - Dissolving - Reactions prep->handling post_handling Step 3: Post-Handling Procedures - Decontamination - Doff PPE - Wash Hands handling->post_handling segregate Waste Segregation - Solid Waste - Liquid Waste - Contaminated PPE post_handling->segregate Generate Waste labeling Labeling - 'Hazardous Waste' - Chemical Name & Hazards segregate->labeling storage Storage - Designated Area - Secondary Containment labeling->storage disposal Disposal - Contact EHS or Contractor storage->disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.